molecular formula C₂₃H₁₇D₈N₅O₅ B1156199 (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8

Cat. No.: B1156199
M. Wt: 459.52
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(+)-Doxazosin-d8 is a deuterium-labeled analog of Doxazosin, a selective alpha-1 adrenergic receptor blocker . This stable isotope-labeled compound, with eight deuterium atoms, is designed for use as a high-quality internal standard in analytical and pharmacokinetic research . It is primarily used in Liquid Chromatography-Mass Spectrometry (LC-MS) for applications such as analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . By improving the accuracy and reliability of mass spectrometry, it enables precise quantification of the parent drug, Doxazosin, in complex biological matrices . The parent compound, Doxazosin, works by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of blood vessels and the prostate gland . This blockade inhibits the action of catecholamines like norepinephrine, leading to vasodilation for lowering blood pressure and relaxation of prostate and bladder neck muscles to improve urinary flow in Benign Prostatic Hyperplasia (BPH) . (S)-(+)-Doxazosin-d8 serves as a critical tool for researchers studying the pharmacokinetics, metabolism, and bioanalytical properties of Doxazosin . This product is intended for research purposes only and is not for human use .

Properties

Molecular Formula

C₂₃H₁₇D₈N₅O₅

Molecular Weight

459.52

Synonyms

(S)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine-d8; _x000B_1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]piperazine-d8; 

Origin of Product

United States

Foundational & Exploratory

(S)-(+)-Doxazosin-d8 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, physicochemical properties, and bioanalytical applications of (S)-(+)-Doxazosin-d8 . This document is designed for researchers and drug development professionals requiring high-fidelity data on chiral deuterated internal standards.[1]

Structural Characterization and Bioanalytical Applications[1]

Executive Summary

(S)-(+)-Doxazosin-d8 is the stable isotope-labeled, enantiopure form of the alpha-1 adrenergic antagonist Doxazosin.[1] It serves as the definitive Internal Standard (IS) for the enantioselective quantification of Doxazosin in biological matrices using LC-MS/MS.[1]

While clinical Doxazosin is administered as a racemate, significant pharmacokinetic stereoselectivity exists, with the (S)-(+)-enantiomer exhibiting distinct protein binding and metabolic clearance profiles compared to the (R)-(-)-enantiomer.[1][2] The use of the deuterated (S)-enantiomer eliminates ionization suppression variability and carrier effects during chiral chromatographic separation, ensuring the highest level of bioanalytical accuracy.

Chemical Identity & Structural Analysis[2][3][4]

The chemical structure of (S)-(+)-Doxazosin-d8 is characterized by three distinct moieties: a quinazoline core, a fully deuterated piperazine ring, and a chiral benzodioxan system.[1]

2.1 Molecular Specifications
PropertySpecification
Chemical Name [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]methanone
Molecular Formula C₂₃H₁₇D₈N₅O₅
Molecular Weight 459.53 g/mol (Free Base)
Salt Form MW ~496.0 g/mol (Monohydrochloride)
Isotopic Purity ≥ 99% deuterated forms (d1-d8)
Chirality (S)-Enantiomer
Optical Rotation (+)-Rotatory (Dextrorotatory)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; Slightly soluble in Water
2.2 Structural Logic & Isotopic Labeling

The d8-labeling is strategically located on the piperazine ring. This position is metabolically stable and ensures that the mass shift (+8 Da) is retained in the primary fragment ions during Mass Spectrometry (MS) analysis, preventing "cross-talk" with the analyte signals.

  • Core A (Quinazoline): 4-amino-6,7-dimethoxy substituted.[1][3][4] Provides high UV absorbance and proton affinity for ESI+.

  • Linker (Piperazine-d8): The site of isotopic labeling.[1] Contains 8 deuterium atoms replacing the hydrogens on the ethylene bridges.

  • Core B (Benzodioxan): Contains the chiral center at position C2.[1] The (S)-configuration is critical for matching the elution time of the target analyte in chiral chromatography.

2.3 Structural Synthesis & Fragmentation Logic

The following diagram illustrates the modular assembly of the molecule and its logical fragmentation pathway in MS/MS, validating its utility as an IS.

Doxazosin_Structure_Logic cluster_0 Molecular Assembly cluster_1 MS/MS Fragmentation (ESI+) Quinazoline Quinazoline Core (Proton Affinity) Piperazine Piperazine-d8 Ring (Mass Shift +8 Da) Quinazoline->Piperazine C-N Bond Benzodioxan (S)-Benzodioxan (Chiral Selector) Piperazine->Benzodioxan Amide Bond Parent Precursor Ion [M+H]+ = 460.5 m/z Fragment Product Ion (Quinazoline-Pip-d8) m/z = 352.2 Parent->Fragment Amide Cleavage Loss Neutral Loss (Benzodioxan-CO) Parent->Loss

Caption: Structural assembly of (S)-(+)-Doxazosin-d8 and its primary collision-induced dissociation (CID) pathway.

Bioanalytical Application: Enantioselective LC-MS/MS Protocol

The quantification of Doxazosin enantiomers requires a validated method capable of distinguishing the (S) and (R) forms, which often co-elute on achiral columns.[1]

3.1 Method Principle

This protocol utilizes a Chiral Stationary Phase (CSP) to resolve the enantiomers. (S)-(+)-Doxazosin-d8 is added as the Internal Standard.[1] Because it is the (S)-enantiomer, it will co-elute specifically with the (S)-Doxazosin analyte, providing the most accurate correction for matrix effects at that specific retention time.[1]

3.2 Mass Spectrometry Parameters (MRM)
CompoundPolarityPrecursor (m/z)Product (m/z)Collision Energy (eV)
(S)-Doxazosin ESI (+)452.2344.225
(R)-Doxazosin ESI (+)452.2344.225
(S)-Doxazosin-d8 (IS) ESI (+)460.2352.225

Note: The mass shift of +8 Da in the product ion confirms the stability of the deuterium label on the piperazine ring during fragmentation.

3.3 Experimental Workflow

Step 1: Stock Preparation

  • Dissolve 1 mg of (S)-(+)-Doxazosin-d8 in 1 mL DMSO to create a 1 mg/mL free-base equivalent stock.[1]

  • Store at -20°C. Stability is validated for 6 months.

Step 2: Sample Extraction (LLE)

  • Aliquot 100 µL of plasma.

  • Add 10 µL of IS working solution (50 ng/mL).[1]

  • Add 20 µL of 0.1 M NaOH (to basify and ensure non-ionized form for extraction).

  • Extract with 1 mL MTBE (Methyl tert-butyl ether).[1] Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

  • Evaporate supernatant to dryness and reconstitute in Mobile Phase.

Step 3: Chromatographic Separation

  • Column: Chiralpak AD-RH or AGP (Alpha-1-acid glycoprotein) column.[1]

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Retention Logic: The (S)-d8 IS must elute at the exact retention time as the (S)-analyte.

Synthesis & Causality of Production

The synthesis of (S)-(+)-Doxazosin-d8 is not a simple deuteration of the final product but a convergent synthesis ensuring isotopic and chiral purity.[1]

4.1 Synthetic Pathway[1]
  • Deuterated Precursor: Synthesis of Piperazine-d8 (fully deuterated).

  • Core Coupling: Reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with Piperazine-d8 to form the Intermediate A (Quinazoline-Piperazine-d8).[1]

  • Chiral Acylation: Reaction of Intermediate A with (S)-1,4-benzodioxane-2-carboxylic acid chloride .

    • Critical Control Point: The use of the optically pure (S)-acid chloride determines the final stereochemistry. Racemization must be prevented by maintaining low temperature (0°C) and using non-nucleophilic bases (e.g., DIPEA).[1]

Synthesis_Workflow Reagent1 Piperazine-d8 (Isotope Source) Intermediate Intermediate A (Quinazoline-Pip-d8) Reagent1->Intermediate Nucleophilic Subst. (Reflux) Reagent2 2-Cl-Quinazoline Derivative Reagent2->Intermediate Nucleophilic Subst. (Reflux) FinalProduct (S)-(+)-Doxazosin-d8 Intermediate->FinalProduct Acylation (0°C, DIPEA) ChiralAcid (S)-Benzodioxan-2-COCl (Chiral Source) ChiralAcid->FinalProduct Acylation (0°C, DIPEA) Validation QC: Chiral HPLC & MS FinalProduct->Validation

Caption: Convergent synthesis pathway for (S)-(+)-Doxazosin-d8 ensuring retention of chirality and isotopic label.

References
  • Axios Research. (2024). S-Doxazosin-d8 Reference Standard Specifications. Retrieved from [Link]

  • PubChem. (2024).[3] Doxazosin D8 | C23H25N5O5.[3][4] National Library of Medicine.[3] Retrieved from [Link][1][3]

  • Ma, B., et al. (2007). "Stereoselective determination of doxazosin enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B, 852(1-2), 278-283.[1]

  • Pfizer. (2008). Cardura (Doxazosin Mesylate) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link][1]

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(S)-(+)-Doxazosin-d8: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (S)-(+)-Doxazosin-d8, a deuterated isotopologue of the S-enantiomer of Doxazosin. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies. This document delves into the core physicochemical properties, synthesis considerations, analytical methodologies, and the pharmacological significance of this specific molecule, offering field-proven insights to support rigorous scientific investigation.

Introduction: The Significance of Stereochemistry and Isotopic Labeling

Doxazosin is a quinazoline compound that functions as a selective α1-adrenergic receptor antagonist.[1][2] It is clinically used as a racemic mixture for the treatment of hypertension and benign prostatic hyperplasia (BPH).[3][4] Doxazosin possesses a chiral center, and its pharmacological activity resides primarily in the (S)-enantiomer. The differential pharmacology of the enantiomers necessitates their individual study to fully understand the drug's efficacy and safety profile.[4][5]

Isotopic labeling, specifically deuteration, is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This substitution generally does not alter the biological activity of the compound, making deuterated analogues like (S)-(+)-Doxazosin-d8 ideal internal standards for quantitative bioanalysis.[6] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS assays, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.[7]

This guide focuses specifically on the deuterated S-enantiomer, (S)-(+)-Doxazosin-d8, providing a comprehensive resource for its application in advanced pharmaceutical research.

Physicochemical Properties and Identification

A specific CAS number for (S)-(+)-Doxazosin-d8 is not publicly registered at the time of this writing. The CAS number for racemic Doxazosin-d8 is 1126848-44-9.[8][9] For reference, the CAS number for the non-deuterated (S)-(+)-Doxazosin is 104874-86-4.[10]

Molecular Structure

The molecular structure of (S)-(+)-Doxazosin-d8 is identical to that of (S)-(+)-Doxazosin, with the exception of eight deuterium atoms replacing hydrogen atoms on the piperazine ring.

Caption: Molecular Structure of (S)-(+)-Doxazosin-d8.

Physicochemical Data

The following table summarizes the key physicochemical properties of Doxazosin. The values for the deuterated S-enantiomer are expected to be very similar to the non-deuterated form, with the most significant difference being the molecular weight.

PropertyValueSource
Molecular Formula C₂₃H₁₇D₈N₅O₅[10]
Molecular Weight 459.53 g/mol [10]
Appearance White to off-white solid
Solubility Freely soluble in dimethylsulfoxide; soluble in dimethylformamide; slightly soluble in methanol, ethanol, and water.
Melting Point Not available for the deuterated S-enantiomer. Racemic Doxazosin Mesylate has multiple polymorphic forms with different melting points.[11]
Optical Rotation Expected to be positive, but specific value for the deuterated form is not published.
pKa Not available.
LogP Not available.

Note on Spectral Data:

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of (S)-(+)-Doxazosin-d8 will be similar to that of (S)-(+)-Doxazosin, but the signals corresponding to the piperazine protons will be absent. The ¹³C NMR spectrum will show signals for all carbon atoms, with those in the deuterated piperazine ring potentially showing splitting due to C-D coupling. Detailed 2D NMR studies (COSY, HSQC, HMBC) on racemic doxazosin have been published and can serve as a reference for signal assignment.[1][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to the non-deuterated compound, with potential C-D stretching vibrations appearing at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches.

  • Mass Spectrometry (MS): The key feature will be the molecular ion peak at m/z 460.5 [M+H]⁺, which is 8 mass units higher than that of the non-deuterated molecule (m/z 452.5). This mass shift is the basis for its use as an internal standard.

Synthesis and Enantioselective Considerations

The synthesis of (S)-(+)-Doxazosin-d8 is not widely published. However, a plausible synthetic route can be inferred from the known synthesis of (S)-(+)-Doxazosin and the general methods for deuterium labeling.

Proposed Retrosynthetic Pathway

G Doxazosin_d8 (S)-(+)-Doxazosin-d8 Intermediate1 (S)-1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine-d8 Doxazosin_d8->Intermediate1 Coupling Intermediate2 4-Amino-2-chloro-6,7-dimethoxyquinazoline Doxazosin_d8->Intermediate2 Coupling Piperazine_d8 Piperazine-d8 Intermediate1->Piperazine_d8 Amidation Benzodioxan (S)-1,4-Benzodioxan-2-carboxylic acid Intermediate1->Benzodioxan Amidation

Caption: Proposed Retrosynthetic Analysis for (S)-(+)-Doxazosin-d8.

The synthesis would likely involve the coupling of two key intermediates: 4-amino-2-chloro-6,7-dimethoxyquinazoline and a deuterated version of (S)-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine. The latter can be prepared by the amidation of (S)-1,4-benzodioxan-2-carboxylic acid with piperazine-d8. The enantiomerically pure (S)-1,4-benzodioxan-2-carboxylic acid can be obtained through chiral resolution of the corresponding racemic ester.[14]

Expert Insight: The critical step in this synthesis is the introduction of the deuterium atoms. Using commercially available piperazine-d8 is the most straightforward approach. The coupling reaction conditions would need to be optimized to ensure high yield and purity, minimizing any potential side reactions.

Analytical Methodologies: A Focus on Chiral Separation

The primary application of (S)-(+)-Doxazosin-d8 is as an internal standard in bioanalytical methods for the quantification of (S)-(+)-Doxazosin. A robust and validated analytical method is paramount for obtaining reliable pharmacokinetic data.

Chiral HPLC-MS/MS Method for Enantioselective Quantification

Principle: This method utilizes a chiral stationary phase (CSP) to separate the enantiomers of doxazosin, followed by tandem mass spectrometry for sensitive and selective detection. (S)-(+)-Doxazosin-d8 serves as the internal standard for the quantification of (S)-(+)-Doxazosin.

Workflow Diagram:

G start Plasma Sample Collection spike Spike with (S)-(+)-Doxazosin-d8 (IS) start->spike extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection Injection onto Chiral HPLC Column evaporation->injection separation Chiral Separation of Enantiomers injection->separation detection Tandem Mass Spectrometry (MS/MS) Detection separation->detection quantification Quantification using Analyte/IS Peak Area Ratio detection->quantification

Caption: Workflow for Bioanalytical Quantification of (S)-(+)-Doxazosin.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add a known concentration of (S)-(+)-Doxazosin-d8 internal standard solution.

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Alternatively, for cleaner samples, employ liquid-liquid extraction (LLE) with a solvent system like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, have proven effective for separating doxazosin enantiomers.[15]

    • Mobile Phase: A mixture of an organic modifier (e.g., isopropanol, ethanol) and a buffered aqueous phase or a non-polar solvent system, depending on the chiral column used. The exact composition must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

    • Multiple Reaction Monitoring (MRM):

      • (S)-(+)-Doxazosin: Monitor the transition of the parent ion (m/z 452.2) to a specific product ion (e.g., m/z 247.1).[15]

      • (S)-(+)-Doxazosin-d8 (IS): Monitor the transition of the parent ion (m/z 460.2) to its corresponding product ion (e.g., m/z 251.2).[15]

    • Optimization: The cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Self-Validating System: This protocol is inherently self-validating. The co-elution of the deuterated internal standard with the analyte ensures that any variations in extraction efficiency, matrix effects, or instrument response are compensated for, leading to a highly reliable and accurate quantification. The baseline separation of the enantiomers is a critical quality attribute of the method.

Pharmacological Profile of (S)-(+)-Doxazosin

Doxazosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[2][5] Studies have shown that the pharmacological activity of doxazosin resides primarily in the (S)-enantiomer.

Mechanism of Action Diagram:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binds and Activates Contraction Smooth Muscle Contraction Alpha1->Contraction Leads to Relaxation Smooth Muscle Relaxation Doxazosin (S)-(+)-Doxazosin Doxazosin->Alpha1 Blocks Binding Doxazosin->Relaxation Promotes

Caption: Mechanism of Action of (S)-(+)-Doxazosin.

Enantioselective Pharmacology: Research has demonstrated that while both enantiomers of doxazosin can bind to α1-adrenergic receptors, there are differences in their affinity and downstream effects. One study found that the chiral carbon atom of doxazosin does not significantly affect its activity at the therapeutic target of α1A-adrenoceptors in the prostate.[5] However, the same study revealed that the enantiomers have different blocking activities against α1D-adrenoceptors in the aorta and produce opposite inotropic effects in the atria, suggesting a complex enantioselective pharmacological profile.[5]

Expert Insight: The distinct pharmacological profiles of the doxazosin enantiomers underscore the importance of studying them individually. The use of (S)-(+)-Doxazosin-d8 in pharmacokinetic studies allows for the precise determination of the exposure of the active enantiomer, which is critical for establishing accurate pharmacokinetic-pharmacodynamic (PK/PD) relationships.

Conclusion

(S)-(+)-Doxazosin-d8 is an indispensable tool for researchers and drug development professionals working with doxazosin. Its use as an internal standard in bioanalytical assays enables the accurate and precise quantification of the pharmacologically active S-enantiomer, facilitating a deeper understanding of its pharmacokinetic and metabolic fate. This in-depth technical guide provides the foundational knowledge and practical insights necessary for the effective application of (S)-(+)-Doxazosin-d8 in rigorous scientific research, ultimately contributing to the development of safer and more effective therapies.

References

  • Doxazosin D8 | CAS#:1126848-44-9 | Chemsrc. Available from: [Link]

  • Doxazosin-D8 | CAS 1126848-44-9. Veeprho. Available from: [Link]

  • Doxazosin-d8 HCl - CAS - 1219803-95-8. Axios Research. Available from: [Link]

  • Doxazosin (oral route). Mayo Clinic. Available from: [Link]

  • Doxazosin D8 | CAS#:1126848-44-9. Chemsrc. Available from: [Link]

  • A complete study of Doxazosin characterization. ResearchGate. Available from: [Link]

  • Doxazosin. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments. PubMed. Available from: [Link]

  • Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. Available from: [Link]

  • Voltammetric determination of doxazosin in tablets using rotating platinum electrode. PubMed. Available from: [Link]

  • Deuterium-enriched doxazosin. Google Patents.
  • A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. ResearchGate. Available from: [Link]

  • Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Semantic Scholar. Available from: [Link]

  • Doxazosin Free-Base Structure Determination and Its Equilibrium Solubility Compared to Polymorphic Doxazosin Mesylate Forms A and H. Crystal Growth & Design. Available from: [Link]

  • Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Request PDF. ResearchGate. Available from: [Link]

  • Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. NIH. Available from: [Link]

  • Synthesis of a New Doxazosin-Related Compound. ResearchGate. Available from: [Link]

  • Spectrophotometric Methods for the Determination of Doxazosin. ResearchGate. Available from: [Link]

  • View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Available from: [Link]

  • [Effects of doxazosin enantiomers on alpha-adrenoceptors of isolated rabbit blood vessels]. PubMed. Available from: [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available from: [Link]

  • Some Physicochemical Properties of Doxazosin Mesylate Polymorphic Forms and its Amorphous State. Request PDF. ResearchGate. Available from: [Link]

  • 13 C NMR data for doxazosin mesylate and correlation of 1 JCH observed... ResearchGate. Available from: [Link]

  • Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase. PubMed. Available from: [Link]

  • Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments. Canadian Science Publishing. Available from: [Link]

  • Process for the preparation of doxazosin and salts thereof. Google Patents.
  • A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard. Request PDF. ResearchGate. Available from: [Link]

  • Clinical pharmacology of doxazosin in patients with essential hypertension. PubMed. Available from: [Link]

  • Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by. Available from: [Link]

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Precision Bioanalysis in Chiral Pharmacology: The Role of (S)-(+)-Doxazosin-d8

[1][2]

Executive Summary

In the development of alpha-1 adrenergic antagonists, chirality plays a pivotal role in receptor affinity and metabolic clearance. Doxazosin is administered as a racemate, yet its enantiomers exhibit distinct pharmacodynamic (PD) and pharmacokinetic (PK) profiles.[1] (S)-(+)-Doxazosin-d8 is the stable isotope-labeled analog of the eutomer (the more active enantiomer) of Doxazosin.[2][1] Its primary role is that of a stereospecific Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][1]

By incorporating eight deuterium atoms (


The Chiral Imperative: Why Isolate the (S)-Enantiomer?

To understand the utility of the (S)-(+)-Doxazosin-d8 standard, one must first establish the pharmacological divergence of the Doxazosin enantiomers.

Stereoselective Potency

Doxazosin acts as a selective antagonist for

21345
  • 
    -Adrenoceptors (Aorta):  The (+)-enantiomer (S-configuration) exhibits a significantly higher pA
    
    
    value (affinity) compared to the (-)-enantiomer.[2][1]
  • 
    -Adrenoceptors (Prostate):  Both enantiomers show comparable affinity.[2][1]
    
Stereoselective Pharmacokinetics

In vivo, Doxazosin undergoes stereoselective metabolism and protein binding.

  • Metabolic Interaction: The (R)-enantiomer has been shown to inhibit the elimination of the (S)-enantiomer in animal models, leading to non-linear accumulation of the active drug.

  • Protein Binding: Significant species differences exist, with the (+)-enantiomer generally exhibiting higher plasma protein binding fractions.[2][1][6]

The Analytical Consequence: Quantifying racemic Doxazosin provides an incomplete picture of efficacy and toxicity. Accurate PK/PD modeling requires the independent measurement of the (S)-enantiomer, necessitating a chiral LC-MS/MS method anchored by a matching chiral internal standard: (S)-(+)-Doxazosin-d8 .[2][1]

Technical Profile: (S)-(+)-Doxazosin-d8[1][2][7]

This reagent is not merely a "heavy" version of the drug; it is precision-engineered to minimize the Kinetic Isotope Effect (KIE) during ionization while maximizing spectral distinctiveness.

Structural Integrity[1]
  • Chemical Name: [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]methanone[2][1]

  • Labeling Site: The eight deuterium atoms are located on the piperazine ring .

  • Stability: The C-D bonds on the piperazine ring are non-exchangeable under physiological conditions (unlike labile N-D or O-D bonds), ensuring the label remains intact during extraction and ionization.

Mass Shift Logic

The +8 Da shift is critical for preventing "cross-talk" in Mass Spectrometry.

  • Natural Isotope Abundance: Doxazosin (

    
    ) has natural isotopes (
    
    
    ,
    
    
    , etc.) that create signals at M+1, M+2, etc.[2][1]
  • The +8 Advantage: A shift of +8 Da places the IS signal (m/z ~460) far beyond the isotopic envelope of the analyte (m/z ~452), ensuring that high concentrations of the analyte do not contribute false signals to the IS channel.

Experimental Protocol: Chiral LC-MS/MS Workflow

The following protocol outlines the validation of (S)-Doxazosin in human plasma using the -d8 variant as the Internal Standard. This workflow ensures compliance with FDA/EMA bioanalytical guidelines.

Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate Doxazosin from plasma proteins while maintaining enantiomeric ratio.

  • Reagents: Plasma, NaOH (0.1 M), Extraction Solvent (Diethyl ether:n-hexane, 70:30 v/v).

Step-by-Step:

  • Aliquot: Transfer 100

    
    L of plasma into a glass tube.
    
  • Spike IS: Add 10

    
    L of (S)-(+)-Doxazosin-d8  working solution (50 ng/mL).
    
  • Alkalinize: Add 50

    
    L of 0.1 M NaOH (increases logP, facilitating extraction into organic phase).
    
  • Extract: Add 2 mL of Diethyl ether:n-hexane (70:30). Vortex for 5 minutes.

  • Separate: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Flash freeze the aqueous layer.

  • Dry: Decant the organic layer and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase.
    
Chromatographic Conditions
  • Column: Chiral polysaccharide column (e.g., Chiralpak AD-RH or Phenomenex Lux Amylose-2).[2][1]

  • Mobile Phase: Isocratic elution is preferred for baseline resolution.

    • Composition: Acetonitrile : 10 mM Ammonium Acetate (60:40 v/v).[1]

  • Flow Rate: 0.5 mL/min.

Mass Spectrometry Settings (MRM Mode)

Detection is performed in Positive Electrospray Ionization (+ESI) mode.[2][1]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
(S)-Doxazosin 452.2 (

)
247.125100
(S)-Doxazosin-d8 460.2 (

)
255.125100

Note: The transition to 247.1 represents the cleavage of the quinazoline-piperazine moiety. The d8-IS transition to 255.1 confirms the label is retained on the piperazine fragment.

Visualization: The Bioanalytical Logic

The following diagram illustrates the self-correcting nature of using a deuterated chiral IS. The IS compensates for every source of error (extraction loss, matrix suppression) because it behaves physicochemically identical to the analyte.

BioanalysisWorkflowcluster_0Biological Matrixcluster_1Sample Preparationcluster_2LC-MS/MS AnalysisSamplePatient Plasma(Contains S & R Doxazosin)IS_AddAdd Internal Standard(S)-(+)-Doxazosin-d8Sample->IS_AddSpikingLLELiquid-Liquid Extraction(Ether/Hexane)IS_Add->LLECo-ExtractionDataQuantification(Ratio: Area_Analyte / Area_IS)ReconReconstitution(Mobile Phase)LLE->ReconChiral_LCChiral LC Separation(Amylose Phase)Recon->Chiral_LCMS_DetMS/MS Detection(MRM Mode)Chiral_LC->MS_DetCo-Elution (S-peak)MS_Det->DataNormalization

Caption: Workflow demonstrating how (S)-Doxazosin-d8 compensates for extraction efficiency and ionization suppression by co-eluting with the target enantiomer.

Data Interpretation & Quality Assurance

Calculating Enantiomeric Excess

While the IS allows for absolute quantification, the Enantiomeric Excess (ee) is a derived value critical for assessing stereoselective metabolism.

21

Note: To calculate this, you must quantify the (R)-enantiomer as well.[2][1] If using (S)-Doxazosin-d8 as the sole IS, you must verify that the IS does not racemize during extraction.[2][1] The d8-IS will co-elute with the (S)-analyte.[2][1] A separate (R)-d8 IS is recommended for the (R)-analyte, though (S)-d8 can be used for both if the retention time gap is small enough that matrix effects are identical.[2][1]

Kinetic Isotope Effect (KIE) Considerations

In metabolic stability studies (e.g., incubation with liver microsomes), the d8-variant may exhibit a Deuterium KIE .[2][1]

  • Observation: The C-D bond is stronger than the C-H bond.[7] If the metabolic rate-determining step involves breaking a C-H bond on the piperazine ring, the d8-variant will metabolize slower.

  • Impact: For quantification (as an IS), this is irrelevant as long as the IS is added after the biological incubation or sampling.

  • Warning: Do not use the d8-variant as a substrate to mimic the d0-drug's metabolism; it is strictly a reference standard.

References

  • PubChem. (2024).[1] Doxazosin D8 | C23H25N5O5. National Library of Medicine. [Link][2][1]

  • Sharma, P., et al. (2014). Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Journal of Chromatography B. [Link][8]

  • He, X., et al. (2006).[1] Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments. Acta Pharmacologica Sinica. [Link]

  • Gant, T. G. (2014).[1] The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. [Link]

The Stereoselectivity of Doxazosin: An In-depth Technical Guide to its Binding Affinity at Alpha-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the binding affinity of the (S)-doxazosin enantiomer for alpha-1 (α1) adrenergic receptors. It is intended for researchers, scientists, and professionals in drug development who are engaged in adrenergic pharmacology and the study of stereoisomerism in drug-receptor interactions. We will explore the nuanced relationship between doxazosin's stereochemistry and its interaction with the α1A, α1B, and α1D adrenoceptor subtypes, grounded in experimental evidence and established methodologies.

Introduction: The Principle of Stereoselectivity in Drug Action

The three-dimensional structure of a drug molecule is a critical determinant of its pharmacological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their binding affinity, efficacy, and metabolic profiles. Doxazosin, a quinazoline derivative, is a potent and selective antagonist of α1-adrenergic receptors, widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] It is commercially available as a racemic mixture, containing both the (S)- and (R)-enantiomers. Understanding the contribution of each enantiomer to the overall pharmacological effect is paramount for rational drug design and optimization. This guide focuses specifically on the binding characteristics of the (S)-enantiomer of doxazosin at the three subtypes of the α1-adrenergic receptor.

The Alpha-1 Adrenergic Receptor Family: Subtypes and Signaling

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[2] Upon activation, they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in smooth muscle contraction.[2]

There are three distinct subtypes of the α1-adrenergic receptor, each with a unique tissue distribution and physiological role:

  • α1A-Adrenergic Receptor: Predominantly located in the prostate, bladder neck, and urethra, where it mediates smooth muscle contraction and is a key target for the treatment of BPH.[1][3]

  • α1B-Adrenergic Receptor: Widely expressed in various tissues, including the heart and blood vessels, and is implicated in the regulation of blood pressure.[3]

  • α1D-Adrenergic Receptor: Primarily found in the aorta, coronary arteries, and bladder.[3]

The following diagram illustrates the canonical α1-adrenergic receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor α1-Adrenergic Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NE Norepinephrine (Agonist) NE->Receptor Binds & Activates Dox (S)-Doxazosin (Antagonist) Dox->Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Response Smooth Muscle Contraction Ca->Response PKC->Response

Figure 1. Simplified signaling pathway of the α1-adrenergic receptor.

Binding Affinity of (S)-Doxazosin at α1-Adrenergic Receptor Subtypes

The cornerstone of understanding a drug's effect is quantifying its affinity for its target receptor. This is typically expressed as the inhibitor constant (Ki) or the dissociation constant (Kd), with a lower value indicating a higher binding affinity. For doxazosin and its enantiomers, radioligand binding assays are the gold standard for determining these values.

A pivotal study by Wilde and colleagues characterized the binding properties of racemic doxazosin and its individual (R)- and (S)-enantiomers at cloned human α1A, α1B, and α1D adrenoceptor subtypes expressed in rat-1 fibroblasts.[4] The results from this study are summarized in the table below.

CompoundReceptor SubtypepKi (mean)Ki (nM)
(S)-Doxazosin α1A8.61~2.45
α1B8.65~2.24
α1DNot explicitly stated, but no selectivity observed-
(R)-Doxazosin α1A8.47~3.39
α1B8.55~2.82
α1DNot explicitly stated, but no selectivity observed-
Racemic Doxazosin α1A8.60~2.51
α1B8.63~2.34
α1DNot explicitly stated, but no selectivity observed-

Note: Ki values are calculated from the provided pKi values (-log Ki). The study concluded no significant differences between the enantiomers and no subtype selectivity.

These findings demonstrate that both the (S)- and (R)-enantiomers of doxazosin bind with high affinity to α1-adrenergic receptors.[4] Crucially, the study revealed no significant difference in the binding affinities of the two enantiomers for the α1A and α1B subtypes.[4] Furthermore, neither the individual enantiomers nor the racemic mixture displayed any selectivity for the different α1-adrenoceptor subtypes.[4] This indicates that the pharmacological activity of racemic doxazosin is likely a result of the combined, and seemingly equivalent, antagonist effects of both the (S)- and (R)-enantiomers at all three α1-receptor subtypes.

Experimental Protocol: Determination of (S)-Doxazosin Binding Affinity via Competitive Radioligand Binding Assay

The following protocol provides a detailed, step-by-step methodology for determining the binding affinity (Ki) of unlabeled (S)-doxazosin for α1-adrenergic receptors using a competitive radioligand binding assay with [3H]-prazosin, a well-characterized and selective α1-adrenoceptor antagonist.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D).

  • Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).

  • Unlabeled Ligand: (S)-doxazosin hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: Phentolamine (10 µM) or another suitable α1-antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Experimental Workflow

The workflow for a competitive radioligand binding assay is depicted in the diagram below.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare serial dilutions of (S)-Doxazosin (competitor) B1 Incubate membranes, [3H]-prazosin, and varying concentrations of (S)-Doxazosin in 96-well plates A1->B1 A2 Prepare cell membranes expressing α1-adrenergic receptor subtypes A2->B1 A3 Prepare [3H]-prazosin (radioligand) at a fixed concentration (e.g., Kd) A3->B1 C1 Rapidly filter contents through glass fiber filters to separate bound from free radioligand B1->C1 B2 Include controls for: Total Binding (no competitor) Non-specific Binding (excess unlabeled antagonist) B2->C1 C2 Wash filters with ice-cold wash buffer C1->C2 C3 Place filters in scintillation vials, add scintillation cocktail C2->C3 C4 Quantify radioactivity using a liquid scintillation counter C3->C4 D1 Calculate specific binding for each concentration of (S)-Doxazosin C4->D1 D2 Plot specific binding vs. log[(S)-Doxazosin] D1->D2 D3 Determine IC50 value from the non-linear regression curve D2->D3 D4 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) D3->D4

Figure 2. Step-by-step workflow for a competitive radioligand binding assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of (S)-doxazosin in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of concentrations that will span the expected IC50 value.

    • Thaw the cell membranes on ice and dilute to the desired protein concentration in the assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-50 µg per well.

    • Dilute the [3H]-prazosin stock in the assay buffer to a final concentration that is approximately equal to its Kd for the receptor subtype being studied (typically 0.1-1.0 nM).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Add assay buffer, cell membranes, and [3H]-prazosin.

      • Non-specific Binding (NSB): Add a high concentration of an unlabeled α1-antagonist (e.g., 10 µM phentolamine), cell membranes, and [3H]-prazosin.

      • Competition: Add the serially diluted (S)-doxazosin, cell membranes, and [3H]-prazosin.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes). The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of (S)-doxazosin using the formula: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the (S)-doxazosin concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration of (S)-doxazosin that inhibits 50% of the specific binding of [3H]-prazosin).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-prazosin used in the assay and Kd is the dissociation constant of [3H]-prazosin for the receptor.

Conclusion

The available scientific evidence indicates that the (S)-enantiomer of doxazosin is a potent antagonist of α1-adrenergic receptors, exhibiting high affinity for all three subtypes (α1A, α1B, and α1D).[4] Crucially, there is no significant stereoselectivity in the binding of doxazosin enantiomers to these receptors, with both (S)- and (R)-doxazosin demonstrating comparable, non-selective binding profiles.[4] This lack of stereoselectivity at the receptor binding level suggests that both enantiomers contribute similarly to the overall therapeutic effects and side-effect profile of racemic doxazosin. This in-depth understanding, supported by robust experimental methodologies such as competitive radioligand binding assays, is essential for the continued development and optimization of α1-adrenergic receptor modulators in various therapeutic areas.

References

  • Wilde, T. A., et al. (1998). The alpha-adrenoceptor antagonist properties of the enantiomers of doxazosin in the human prostate. PubMed. Available at: [Link]

  • Kenny, B. A., et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Guinto, C. H., et al. (2002). Doxazosin treatment causes differential alterations of alpha 1-adrenoceptor subtypes in the rat kidney, heart and aorta. PubMed. Available at: [Link]

  • Martini, R., et al. (1996). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. PubMed. Available at: [Link]

  • Patel, D. A., & Patel, N. J. (2023). Doxazosin. StatPearls. Available at: [Link]

Sources

Metabolic Stability Profiling of (S)-(+)-Doxazosin-d8 in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental framework for assessing the metabolic stability of (S)-(+)-Doxazosin-d8 in liver microsomes.[1] Doxazosin, a selective alpha-1 antagonist, exhibits significant stereoselective metabolism and high hepatic clearance mediated primarily by CYP3A4 .[1][2]

The specific isotopologue (S)-(+)-Doxazosin-d8 (deuterated on the piperazine ring) is frequently utilized as a bioanalytical Internal Standard (IS) or a mechanistic tracer.[1] However, its utility depends on verifying that the deuterium label does not undergo significant Hydrogen-Deuterium Exchange (HDX) or alter the metabolic clearance rate via a Kinetic Isotope Effect (KIE) at non-target sites.[1] This guide provides a self-validating protocol to determine the in vitro intrinsic clearance (


) and half-life (

) of this compound, ensuring high-fidelity data for drug-drug interaction (DDI) modeling and bioanalytical validation.

Compound Characterization & Metabolic Logic

The Substrate: (S)-(+)-Doxazosin-d8[1]
  • Chemical Nature: Quinazoline derivative.[1][3][4][5]

  • Chirality: The (S)-enantiomer.[1] Research indicates stereoselective metabolism where CYP enzymes may exhibit different

    
     and 
    
    
    
    values for (S)- vs (R)-Doxazosin.[1]
  • Isotopic Labeling: Octadeuterated piperazine ring (

    
    ).[1]
    
  • Metabolic "Soft Spots":

    • O-Demethylation: The primary metabolic route (mediated by CYP3A4) occurs at the 6- and 7-methoxy groups on the quinazoline ring.[1]

    • Hydroxylation: Occurs on the benzodioxan moiety.

Scientific Insight (The "Why"): Because the deuterium label is located on the piperazine ring —distal from the primary O-demethylation sites—we hypothesize a negligible Primary Kinetic Isotope Effect (KIE) . If the


 of the d8-variant matches the non-deuterated parent, it validates the compound as an ideal IS. If 

drops significantly, it suggests that metabolic attack on the piperazine ring (e.g., N-dealkylation) is a more significant pathway for the (S)-enantiomer than previously thought.[1]

Experimental Design: The Microsomal Stability Assay

Materials & Reagents[1]
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1][6][7]

    • Standard: 20 mg/mL protein concentration (BioIVT or XenoTech).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).[1]

    • Why: Direct NADPH is unstable; a regenerating system maintains constant saturation during incubation.[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .[1]
    
    • Why:

      
       is an essential cofactor for CYP450 structural integrity.[1]
      
Protocol Workflow

This protocol uses a substrate depletion approach under first-order kinetics conditions (


).[1]

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a 1 µM solution of (S)-(+)-Doxazosin-d8 in phosphate buffer (0.5 mg/mL microsomal protein final conc).

    • Critical Control: Limit organic solvent (DMSO/ACN) to <0.1% to avoid CYP inhibition.[1]

    • Incubate at 37°C for 5 minutes without cofactor to assess non-enzymatic degradation (chemical stability).

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism (Time

      
      ).[1]
      
    • Total reaction volume: 200 µL per well (96-well plate format).

  • Sampling (Time Course):

    • Extract 30 µL aliquots at

      
       minutes.
      
    • Why these points? Doxazosin is a moderate-to-high clearance drug; early time points are critical for accurate slope determination.[1]

  • Quenching:

    • Transfer aliquots immediately into 120 µL ice-cold Acetonitrile (ACN) containing a different internal standard (e.g., Verapamil or generic Doxazosin-13C) to stop the reaction.[1]

    • Tip: Do not use Doxazosin-d8 as the quench IS, as it is the analyte.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins (4°C) to pellet precipitated proteins.

    • Inject supernatant onto LC-MS/MS.[1][8]

Analytical Methodology (LC-MS/MS)[1][7][9]

To ensure specificity between the d8-analyte and potential metabolites, use a Triple Quadrupole MS in MRM mode.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Ionization ESI Positive Mode
MRM Transition 460.2 → 344.2 (Quantifier for Doxazosin-d8)
Run Time 3.5 minutes

Note: The parent Doxazosin transition is typically 452.2 → 344.2. The mass shift of +8 confirms the d8-piperazine integrity.

Visualization: Metabolic Pathway & Experimental Logic

The following diagram illustrates the metabolic fate of the molecule and the logic behind the stability assay.

G cluster_0 Substrate Input cluster_1 Liver Microsome System (37°C) cluster_2 Metabolic Outcomes Dox_d8 (S)-(+)-Doxazosin-d8 (Piperazine-d8 labeled) CYP3A4 CYP3A4 Enzyme (Major Catalyst) Dox_d8->CYP3A4 Binding (Km) Met_1 6/7-O-Desmethyl-Dox-d8 (Label Intact) CYP3A4->Met_1 Major Pathway (O-Demethylation) Met_2 Hydroxy-Dox-d8 (Label Intact) CYP3A4->Met_2 Minor Pathway (Hydroxylation) Met_3 Piperazine Cleavage (Label LOST) CYP3A4->Met_3 Rare Pathway (N-Dealkylation) NADPH NADPH (Cofactor) NADPH->CYP3A4 e- Transfer Note Key Insight: Since major metabolism (Green) does not touch the piperazine ring, the d8 label remains stable. Met_1->Note

Figure 1: Mechanistic pathway of (S)-(+)-Doxazosin-d8 metabolism in liver microsomes. The diagram highlights that the primary metabolic clearance pathways (O-demethylation) preserve the deuterated piperazine ring, validating its stability.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining substrate concentration (relative to


) vs. time.[1] The slope (

) of the linear regression represents the elimination rate constant.

[1]

[1]
Interpreting the Results

Compare the


 of (S)-(+)-Doxazosin-d8  against historical data for non-deuterated (S)-Doxazosin .
Result ScenarioInterpretationAction

Ideal. No Kinetic Isotope Effect. The label is metabolically stable and does not alter binding affinity.Proceed with use as IS or Tracer.[1][9]

Strong Isotope Effect. Suggests the piperazine ring is a primary site of metabolism (unlikely for Doxazosin) or the label stabilizes the molecule significantly.Use with caution in quantitative PK studies; correct for KIE.

Instability/Toxicity. Rare.[1] Could indicate isotopic impurities or "metabolic switching" to a faster pathway.[1]Re-synthesize or check radiochemical purity.
Stereoselectivity Note

Be aware that (S)-Doxazosin is generally cleared more slowly than the (R)-enantiomer in human microsomes due to stereoselective binding with CYP3A4.[1] Ensure your control (non-deuterated standard) is also the pure (S)-enantiomer, not the racemate, to avoid skewed comparisons.

References

  • Kong, D., et al. (2022). "Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin."[7] Frontiers in Pharmacology. Available at: [Link]

  • PubChem. "Doxazosin D8 (Compound)."[1] National Library of Medicine. Available at: [Link][1]

  • Kaye, B., et al. (1986). "The metabolism and kinetics of doxazosin in man, mouse, rat and dog." British Journal of Clinical Pharmacology. Available at: [Link]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data."[1] Drug Metabolism and Disposition. (Standard protocol reference).

Sources

Technical Guide: Isotopic Purity Specifications for (S)-(+)-Doxazosin-d8 Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalytical assays (LC-MS/MS), the integrity of the Internal Standard (IS) is the single most critical factor determining quantitative accuracy.[1] For chiral drugs like Doxazosin, where the (S)-(+) enantiomer exhibits distinct pharmacokinetic (PK) profiles compared to the (R)-(-) form, the use of a generic racemic IS is often insufficient.[2][1]

This guide defines the rigorous isotopic and chiral purity specifications required for (S)-(+)-Doxazosin-d8 , a stable isotope-labeled internal standard (SIL-IS).[2][1] It addresses the "Crosstalk" phenomenon caused by isotopic overlap (


 contribution) and outlines a self-validating protocol to ensure this standard meets FDA M10 and ICH guidelines for regulated bioanalysis.

The Criticality of Isotopic & Chiral Fidelity

Why (S)-(+)-Doxazosin?

Doxazosin is typically administered as a racemate, but its pharmacokinetics are stereospecific.[1][3] The (S)-(+)-enantiomer demonstrates higher plasma protein binding and slower metabolic clearance than the (R)-enantiomer.[2][1][3] Furthermore, enantiomer-enantiomer interactions can alter the disposition of the (S)-form when administered as a racemate.[2][1][4]

  • Implication: Accurate PK/PD modeling requires enantioselective assays.[1] Using a racemic Doxazosin-d8 IS in a chiral assay can lead to retention time shifts (isotope effect) or peak shape distortions if the chromatographic separation of the IS enantiomers is not perfectly aligned with the analyte. Therefore, an enantiomerically pure (S)-(+)-Doxazosin-d8 is the gold standard.[2][1]

Why d8 (Octadeuterated)?

The choice of a +8 Da mass shift is deliberate.

  • Natural Isotopic Abundance: Doxazosin (

    
    ) has a significant natural M+1, M+2, and M+3 abundance envelope.[2][1] A d3 or d4 analog might suffer from "Reverse Crosstalk" (analyte signal contributing to IS channel).[1]
    
  • The d8 Safety Margin: A mass shift of +8 Da moves the IS precursor ion far beyond the natural isotopic envelope of the analyte, eliminating reverse crosstalk.

  • Labeling Position: The deuterium atoms are typically located on the piperazine ring . This position is metabolically stable and chemically inert, preventing deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases.[2][1]

Structural & Isotopic Specifications

The following specifications represent the "Acceptance Criteria" for a reference standard suitable for regulated GLP/GMP studies.

Table 1: Core Specification Sheet
ParameterSpecificationRationale
Compound Name (S)-(+)-Doxazosin-d8 HClSpecific salt form must match study requirements.
Chemical Formula

Theoretical MW shift of +8.05 Da.[2][1]
Chemical Purity

(HPLC)
Impurities compete for ionization (suppression).[2][1]
Chiral Purity

ee (S-isomer)
Prevents peak splitting/broadening in chiral LC methods.[2][1]
Isotopic Enrichment

atom D
High enrichment ensures signal stability.[1]
Unlabeled (

)

CRITICAL: Prevents IS from contributing to Analyte signal.
Isotopic Distribution

,

Minimizes spectral widening.[1]
Proton NMR Conforms to structureVerifies absence of D/H exchange.

Analytical Validation Protocol

To ensure the standard meets the specifications above, a self-validating workflow is required. This does not rely on the vendor's Certificate of Analysis (CoA) alone but verifies the material in situ.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical "Stop/Go" decision points.

ValidationWorkflow cluster_QC Quality Control (QC) Synthesis Synthesis (d8-Piperazine + Quinazoline) Purification Chiral Resolution ((S)-Enantiomer Isolation) Synthesis->Purification NMR 1H-NMR / MS (Confirm Structure) Purification->NMR ChiralLC Chiral LC (Check % ee) NMR->ChiralLC IsoCheck HRMS (SIM) (Check D0 Contribution) ChiralLC->IsoCheck Release Release for GLP Study IsoCheck->Release D0 < 0.1% Reject Reject / Repurify IsoCheck->Reject D0 > 0.1%

Figure 1: Validation workflow for (S)-(+)-Doxazosin-d8.[2][1] The red node (IsoCheck) is the critical failure point for bioanalytical suitability.

Experiment: Determination of Contribution (The "Blank" Test)

This is the most important validation step. Even 99% isotopic purity is insufficient if the remaining 1% is


 (unlabeled), as this will cause the IS to "fake" the presence of the drug in control samples.

Protocol:

  • Preparation: Prepare a high-concentration solution of (S)-Doxazosin-d8 (e.g., 1,000 ng/mL, representing the working IS concentration).

  • Injection: Inject this solution into the LC-MS/MS system monitoring the Analyte Transition (not the IS transition).

    • Analyte Transition: m/z 452.2

      
       344.1[2][1]
      
    • IS Transition: m/z 460.2

      
       344.1[2][1]
      
  • Calculation: Calculate the interference using the formula:

    
    [1]
    
  • Acceptance Criteria: The interference must be

    
     of the analyte response at the Lower Limit of Quantification (LLOQ). Ideally, it should be undetectable.[2][1]
    
Experiment: Isotopic Exchange Stability

Deuterium on the piperazine ring is generally stable, but acidic mobile phases can sometimes catalyze exchange.

Protocol:

  • Incubate (S)-Doxazosin-d8 in the reconstitution solvent (e.g., 50:50 MeOH:Water + 0.1% Formic Acid) for 24 hours at room temperature.[2][1]

  • Analyze the isotopic distribution (

    
     vs 
    
    
    
    ) at T=0 and T=24h using High-Resolution Mass Spectrometry (HRMS).[2][1]
  • Fail Criteria: A shift in the isotopic envelope (increase in

    
     abundance > 5%) indicates instability.[1]
    

Regulatory & Compliance (FDA/ICH M10)[1][2]

The FDA M10 Bioanalytical Method Validation Guidance specifically mandates the assessment of isotopic purity.

M10 Guideline Check: "It is important that the labeled standard is of high isotope purity and that no isotope exchange reaction occurs. The presence of unlabeled analyte should be checked... if unlabeled analyte is detected, the potential influence should be evaluated."[5]

Documentation Requirements

For every batch of (S)-(+)-Doxazosin-d8, the following must be archived:

  • CoA: Listing specific isotopic enrichment (e.g., 98.4%

    
    , 1.5% 
    
    
    
    , 0.1%
    
    
    ).
  • Chiral Chromatogram: Proving separation from the (R)-enantiomer.

  • Mass Spectrum: Zoomed scan of the molecular ion cluster.

Handling & Storage

  • Light Sensitivity: Doxazosin is photosensitive.[1] Store in amber vials.

  • Hygroscopicity: The HCl salt can be hygroscopic. Equilibrate to room temperature before weighing to ensure gravimetric accuracy.

  • Solution Storage: Stock solutions (MeOH) are typically stable for 12 months at -20°C. However, chiral inversion is possible in solution over time.[2][1] Re-verify chiral purity every 6 months.

References

  • US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[1] (2022).[2][1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25214235, Doxazosin D8.[1] [Link][2][1]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis.[1] (2022).[2][1] [Link]

  • Kirchherr, H., & Kuhn-Velten, W. N.Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC/MS/MS: A multi-level, single-sample approach. (Demonstrates the necessity of d-labeled standards in multi-analyte assays). Journal of Chromatography B. Note: General reference for LC-MS methodology.

Sources

Technical Guide: Doxazosin-d8 vs. (S)-(+)-Doxazosin-d8 in Bioanalytical Applications

[1]

Executive Summary

In the development of high-precision LC-MS/MS assays for alpha-1 adrenergic antagonists, the selection of the correct internal standard (IS) is a critical determinant of method validity. While Racemic Doxazosin-d8 serves as the industry standard for routine therapeutic drug monitoring (TDM) and total quantitation, (S)-(+)-Doxazosin-d8 is a specialized reagent required for stereoselective pharmacokinetic (PK) profiling.[1][2]

This guide delineates the physicochemical and pharmacological divergences between these two isotopic standards and provides a decision framework for their application in drug development.

Molecular Architecture & Stereochemistry[1][2]

Doxazosin is a quinazoline derivative containing a chiral center at the 2-position of the 1,4-benzodioxan ring .[3] This chirality results in two enantiomers: (S)-Doxazosin and (R)-Doxazosin.[1][2] Clinical Doxazosin is administered as a racemate (50:50 mixture).[2]

Structural Definition
  • Analyte: Doxazosin (Racemic)[2][4][5][6][7][8][9]

  • Isotopic Label: Deuterium (d8)[1][2][10][11]

  • Label Position: The stable isotope labeling typically occurs on the piperazine ring (octadeuterio-piperazine).[2] This position is metabolically stable and resistant to deuterium-hydrogen exchange.[1]

The Chiral Divergence

The fundamental difference lies in the enantiomeric purity:[2]

FeatureRacemic Doxazosin-d8(S)-(+)-Doxazosin-d8
Composition 50% (S)-d8 / 50% (R)-d8>99% (S)-d8
CAS Number 1126848-44-9 (Generic d8)Specific to enantiopure synthesis
Chiral Center Unresolved mixtureFixed (S)-configuration
Primary Use Total Doxazosin QuantitationStereoselective PK / Chiral Inversion Studies
Visualization of Molecular Logic

The following diagram illustrates the structural relationship and the specific location of the chiral center versus the isotopic label.[2]

DoxazosinStructurecluster_propertiesPhysicochemical ImpactRacemateRacemic Doxazosin-d8(Mixture of R and S)StructureQuinazoline Core+ Piperazine Ring (d8 Label)+ Benzodioxan (Chiral Center)Racemate->StructureContains both spatial arrangementsAchiral_ColAchiral Column (C18)Co-elution of R & SRacemate->Achiral_ColSingle PeakChiral_ColChiral Column (Amylose)Separation of R & SRacemate->Chiral_ColSplits into 2 Peaks (R-d8 & S-d8)S_Enantiomer(S)-(+)-Doxazosin-d8(Pure Enantiomer)S_Enantiomer->StructureContains only (S) arrangementS_Enantiomer->Chiral_ColSingle Peak (Matches S-Analyte)

Figure 1: Structural and chromatographic behavior of Doxazosin-d8 variants. The d8 label on the piperazine ring remains constant, while the benzodioxan chiral center dictates behavior on chiral stationary phases.[2]

Stereoselective Pharmacology & Metabolism[2][4][9]

Understanding why one might need the (S)-enantiomer requires analyzing the biological fate of the drug.[2] Although Doxazosin is dosed as a racemate, the body does not treat the two enantiomers equally.[2]

Pharmacokinetic Disparity

Research indicates stereoselective pharmacokinetics in humans and animal models:

  • Protein Binding: (S)-Doxazosin exhibits significantly higher plasma protein binding than the (R)-enantiomer in humans, dogs, and rats.[1][2]

  • Exposure (AUC): In clinical studies, the Area Under the Curve (AUC) for (S)-Doxazosin is often higher than that of (R)-Doxazosin, suggesting slower clearance or stereoselective metabolic pathways.[2]

  • Metabolism: Hepatic enzymes, particularly CYP3A4 , show stereoselectivity in metabolizing Doxazosin (via O-demethylation and hydroxylation).

The "Active Moiety" Nuance

While both enantiomers bind to alpha-1 adrenergic receptors, the differential clearance means that the (S)-enantiomer contributes differently to the duration of action and steady-state concentrations.[2] For high-precision PK/PD modeling, measuring "Total Doxazosin" (R+S) may mask underlying shifts in the enantiomeric ratio caused by genetic polymorphisms in CYP enzymes or drug-drug interactions.[1]

Analytical Application: The Decision Matrix

The choice between Racemic d8 and (S)-d8 is dictated strictly by the chromatographic strategy (Achiral vs. Chiral).[2]

Scenario A: Routine Bioanalysis (Achiral)

Method: Reverse Phase LC-MS/MS (e.g., C18 column).[1][2] Objective: Quantify total Doxazosin concentration. Selection: Racemic Doxazosin-d8 .

  • Reasoning: On a C18 column, (R) and (S) enantiomers co-elute as a single peak.[2] The Racemic IS will also elute as a single peak at the same retention time.[2] It perfectly mimics the analyte's behavior.

  • Cost: Racemic d8 is significantly less expensive.

Scenario B: Stereoselective Bioanalysis (Chiral)

Method: Chiral LC-MS/MS (e.g., Chiralpak or Lux Amylose columns).[1][2] Objective: Quantify (S) and (R) enantiomers separately to study stereoselective metabolism. Selection: (S)-(+)-Doxazosin-d8 (and potentially (R)-d8, or just one if validated).[1][2]

The "Racemic IS" Pitfall in Chiral Chromatography: If you use Racemic Doxazosin-d8 on a chiral column:

  • The IS will split into two peaks: (R)-d8 and (S)-d8.[1][2]

  • You must independently integrate the (S)-d8 peak to normalize the (S)-analyte and the (R)-d8 peak for the (R)-analyte.[1][2]

  • Risk: If the resolution is poor, isotopic interference can occur.[2] Furthermore, if the commercial Racemic d8 is not perfectly 50:50 (batch variability), your quantitation ratios may shift.[2]

The Solution: Using (S)-(+)-Doxazosin-d8 ensures a single, sharp IS peak that co-elutes specifically with the active (S)-enantiomer, providing the highest precision for that specific isomer.[1][2]

DecisionMatrixStartSelect Analytical ObjectiveTotal_QuantTotal Doxazosin Quantitation(Routine TDM)Start->Total_QuantStereo_QuantStereoselective PK(Enantiomer Specific)Start->Stereo_QuantAchiral_MethodMethod: Achiral RP-LC(C18 Column)Total_Quant->Achiral_MethodChiral_MethodMethod: Chiral LC(Amylose/Cellulose Column)Stereo_Quant->Chiral_MethodSelect_RacemicUSE: Racemic Doxazosin-d8(Cost-effective, Single Peak)Achiral_Method->Select_RacemicPerfect Co-elutionSelect_SUSE: (S)-(+)-Doxazosin-d8(Precise IS for S-isomer)Chiral_Method->Select_SAvoids Split IS Peak

Figure 2: Decision matrix for Internal Standard selection based on analytical goals.

Experimental Protocols

Standard Stock Preparation[1][2]
  • Solubility: Doxazosin is sparingly soluble in water but soluble in mixtures of methanol/water or DMSO.[2]

  • Storage: Store d8 standards at -20°C or -80°C, protected from light. Deuterium labels on the piperazine ring are stable, but the quinazoline core is light-sensitive.

Protocol: Stereoselective Extraction & Analysis (Chiral)

This protocol is designed for the separation of enantiomers using (S)-Doxazosin-d8 as the IS.[1][2]

A. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma into a clean tube.

  • Add 10 µL of (S)-(+)-Doxazosin-d8 working solution (e.g., 500 ng/mL in 50% MeOH).

  • Add 50 µL of 0.1 M NaOH (to basify and ensure non-ionized state for extraction).

  • Add 1.5 mL of extraction solvent (Diethyl ether : n-Hexane, 70:30 v/v). Note: MTBE is a viable alternative.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

B. LC-MS/MS Conditions

  • Column: Chiralpak IB-3 or Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: Isocratic elution.

    • Acetonitrile : Isopropanol : 0.1% Diethylamine (80 : 20 : 0.1).[1][2]

    • Note: Basic additive is crucial for peak shape of basic quinazolines.[2]

  • Flow Rate: 0.5 - 0.8 mL/min.[1]

  • Detection (ESI+):

    • Doxazosin: m/z 452.2 → 247.1[2][7]

    • Doxazosin-d8: m/z 460.2 → 251.2[1][7]

  • Expected Retention:

    • (R)-Doxazosin: ~5.5 min[1][2][5]

    • (S)-Doxazosin: ~7.0 min (Co-elutes with (S)-d8 IS)[1][2]

References

  • Pfizer Inc. (2023).[2] Cardura (doxazosin mesylate) Prescribing Information. U.S. Food and Drug Administration.[3] Link

  • Ma, B., et al. (2013).[2] Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. Acta Pharmacologica Sinica. Link

  • Srinivasu, P., et al. (2012).[2] Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Journal of Pharmacy Research. Link

  • PubChem. (2024).[1][2] Doxazosin-d8 (Compound Summary). National Center for Biotechnology Information. Link[1][2]

  • Zhao, X., et al. (2022).[2][9] Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Frontiers in Pharmacology. Link

Literature review on the stereoselective kinetics of doxazosin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Pharmacokineticists, Analytical Chemists, and Drug Development Scientists

Executive Summary: The Chiral Reality

Doxazosin, a selective alpha-1 adrenergic antagonist, is marketed as a racemate (1:1 mixture of S- and R-enantiomers).[1][2] While often treated as a single pharmacological entity in clinical settings, the enantiomers exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) behaviors.

This guide moves beyond standard bioequivalence to explore the stereoselective kinetics of doxazosin. Key findings synthesized here include the higher plasma exposure of the S-(+)-enantiomer in humans, the critical role of CYP3A4 in stereoselective clearance, and the analytical protocols required to validate these differences.

Analytical Framework: Chiral Separation Protocol

To assess stereoselective kinetics, one must first establish a robust separation method.[3] Standard reverse-phase HPLC cannot distinguish the enantiomers. The following protocol uses an Ultron ES-OVM (ovomucoid) column, which has proven high selectivity for doxazosin enantiomers in plasma matrices.[4]

Validated Chiral HPLC-FLD Workflow

Objective: Quantify S- and R-doxazosin in human plasma with high sensitivity.

Reagents & Equipment:

  • Stationary Phase: Ultron ES-OVM column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 5.3) : Acetonitrile (85:15 v/v).

  • Detection: Fluorescence (Excitation: 255 nm, Emission: 385 nm).[5]

  • Internal Standard (IS): Prazosin (structurally homologous).

Step-by-Step Extraction Protocol:

  • Aliquot: Transfer 500 µL of plasma into a centrifuge tube.

  • Spike: Add 20 µL of Internal Standard (Prazosin, 2 µg/mL).

  • Liquid-Liquid Extraction (LLE): Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

    • Why: This mixture maximizes recovery of the quinazoline core while minimizing matrix interferences.

  • Agitation: Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer the organic supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of mobile phase. Inject 20 µL.

Analytical Workflow Diagram

AnalyticalWorkflow Plasma Plasma Sample (Racemic Doxazosin) IS Add Internal Standard (Prazosin) Plasma->IS LLE LLE Extraction (Hexane:EtOAc 1:1) IS->LLE Dry Evaporation (N2 Stream) LLE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon HPLC Chiral HPLC (Ultron ES-OVM) Recon->HPLC Detect Fluorescence Detection (Ex 255nm / Em 385nm) HPLC->Detect Data Quantification (S vs R Ratio) Detect->Data

Caption: Workflow for the extraction and chiral separation of doxazosin enantiomers from plasma.

Stereoselective Metabolism & Pharmacokinetics

The core of doxazosin's stereoselectivity lies in its interaction with hepatic enzymes and plasma proteins.

The CYP3A4 Divergence

Doxazosin is extensively metabolized in the liver, primarily by CYP3A4 . Research indicates that CYP3A4 does not metabolize the enantiomers at equal rates.

  • Metabolite M22: CYP3A4 shows high specificity for converting (-)-doxazosin into the hydroxylated metabolite M22.[6][7]

  • Clearance Implication: This preferential metabolism contributes to the faster clearance of the R-(-)-enantiomer (in some species) or specific metabolic profiles that differ from the S-(+)-enantiomer.

Protein Binding: The Free Fraction Hypothesis

Stereoselective clearance is often driven by differences in the unbound (free) fraction (


). Hepatic clearance (

) for low-extraction drugs is proportional to

(intrinsic clearance).
  • Observation: (+)-Doxazosin binds more strongly to plasma proteins (Alpha-1-acid glycoprotein and Albumin) than (-)-doxazosin.[2]

  • Result: The (-)-enantiomer has a higher free fraction (

    
    ), making it more available for hepatic metabolism and elimination. This explains why the S-(+)-enantiomer  (which is more tightly bound) often exhibits a higher AUC and longer half-life in plasma.
    
Comparative PK Parameters (Human)

The following table summarizes the stereoselective trends observed in healthy volunteers following oral administration of racemic doxazosin.

ParameterS-(+)-DoxazosinR-(-)-DoxazosinStereoselective Ratio (S/R)
AUC (ng[1][2][4][8]·h/mL) HighLow> 1.0 (S-dominant)
Cmax (ng/mL) HighLow> 1.0
Protein Binding (%) ~98.9%~98.4%S binds tighter
Clearance (CL) LowerHigherDriven by free fraction

Note: While clinical bioequivalence studies often focus on the racemate, the S-enantiomer is the pharmacological driver for exposure.

Metabolic Pathway Diagram

MetabolicPathway Racemate Racemic Doxazosin (Oral Dose) S_Enant S-(+)-Doxazosin (High Protein Binding) Racemate->S_Enant Absorption R_Enant R-(-)-Doxazosin (Higher Free Fraction) Racemate->R_Enant Absorption CYP3A4 CYP3A4 Enzyme S_Enant->CYP3A4 Slower Clearance R_Enant->CYP3A4 Faster Clearance Metabolites O-demethylated / Hydroxylated Metabolites CYP3A4->Metabolites M22 Metabolite M22 (Specific to (-)-form) CYP3A4->M22 High Specificity from (-)-Doxazosin

Caption: Stereoselective metabolic clearance of doxazosin, highlighting the preferential processing of the R-enantiomer.[6][7]

Pharmacodynamics and Clinical Implications[7][9][10][11][12][13]

Receptor Selectivity

While the PK favors the S-enantiomer, the pharmacodynamics (PD) are also stereospecific, though target-dependent.

  • 
    -Adrenoceptors (Prostate):  Both enantiomers show affinity, but the S-enantiomer is generally considered the eutomer (more active form) for the classic alpha-blocking effect.
    
  • 
    -Adrenoceptors (Aorta):  The chiral center significantly impacts blocking activity here.[9] The S-enantiomer is more potent in vascular smooth muscle relaxation.
    
  • Off-Target Effects: Interestingly, the enantiomers produce opposite inotropic effects in atrial tissue via non-adrenergic mechanisms, suggesting that "racemic" side effects (like hypotension or palpitations) are a sum of complex chiral interactions.

Formulation Impact (GITS vs. IR)

The Gastrointestinal Therapeutic System (GITS) formulation of doxazosin delivers the drug at a controlled rate.

  • PK Profile: GITS reduces the

    
     fluctuation but maintains the total AUC.
    
  • Stereoselectivity: The GITS formulation does not alter the stereoselective metabolism. The liver still processes the R-enantiomer faster than the S-enantiomer regardless of the input rate. However, the blunted

    
     of GITS reduces the risk of adverse events associated with peak concentrations of the less active (or off-target active) enantiomer.
    

References

  • Stereoselective binding of doxazosin enantiomers to plasma proteins. Source: National Institutes of Health (NIH) / Acta Pharmacologica Sinica URL:[Link]

  • Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin. Source: Frontiers in Pharmacology URL:[Link]

  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics. Source: Pharmaceutics (MDPI) / PMC URL:[Link]

  • Enantioselective pharmacokinetics of doxazosin and pharmacokinetic interaction between the isomers in rats. Source: PubMed / Chirality URL:[Link]

  • Chiral recognition of doxazosin enantiomers in 3 targets for therapy. Source: Canadian Journal of Physiology and Pharmacology URL:[Link][9]

Sources

Methodological & Application

LC-MS/MS method development for (S)-(+)-Doxazosin-d8 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Enantioselective Quantification of (S)-(+)-Doxazosin in Human Plasma via LC-MS/MS

Executive Summary

This protocol details the development of a rugged, stereospecific LC-MS/MS method for the quantification of (S)-(+)-Doxazosin in human plasma.[1][2] While Doxazosin is clinically administered as a racemate, recent pharmacokinetic (PK) studies emphasize the necessity of enantiomeric separation due to stereoselective metabolism and potential differences in alpha-1 adrenergic receptor binding affinity.

This guide utilizes Doxazosin-d8 as the Internal Standard (IS).[2][3][4] Unlike analog internal standards (e.g., Prazosin), the deuterated IS compensates more effectively for matrix effects and ionization suppression, particularly in the complex chiral chromatography landscape where elution times are extended.

Scientific Rationale & Mechanism

The Chiral Challenge

Doxazosin contains a single chiral center. Separating the (S)-(+) and (R)-(-) enantiomers requires a Chiral Stationary Phase (CSP). Traditional Normal Phase (NP) chiral methods use hexane/ethanol, which are hazardous and incompatible with Electrospray Ionization (ESI).

  • Solution: We utilize a Reverse-Phase Chiral Mode (e.g., Chiralpak AD-RH or Lux Amylose-2). This allows the use of aqueous-organic mobile phases compatible with MS detection.

Internal Standard Strategy (Doxazosin-d8)

The use of a stable isotope-labeled IS (SIL-IS) is critical. In chiral chromatography, matrix suppression often varies across the elution window.

  • Mechanism: Doxazosin-d8 co-elutes (or elutes very closely) with the analyte, experiencing the exact same ionization environment.

  • Critical Technical Note: Commercial Doxazosin-d8 is often labeled on the piperazine ring or the benzodioxan moiety. The MRM transition selected must retain the deuterium label.

Method Development Workflow

The following diagram outlines the logical flow of method development, ensuring no critical validation step is missed.

MethodDevelopment cluster_MS MS Critical Path Start Start: Method Definition Solubility 1. Solubility & Stock Prep (MeOH/Water) Start->Solubility MS_Tuning 2. MS/MS Tuning (Infusion) Identify Precursor/Product Ions Solubility->MS_Tuning Column_Screen 3. Chiral Column Screening (Amylose vs Cellulose) MS_Tuning->Column_Screen Mobile_Phase 4. Mobile Phase Optimization (pH & Buffer Selection) Column_Screen->Mobile_Phase Resolution > 1.5 Extraction 5. Sample Extraction (LLE) Alkaline pH Adjustment Mobile_Phase->Extraction Validation 6. Validation (FDA M10) Linearity, Accuracy, Matrix Effect Extraction->Validation

Figure 1: Step-by-step workflow for chiral LC-MS/MS method development.

Experimental Protocols

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm) or Chiralpak AD-RH.

Mass Spectrometry Parameters (MRM)

Doxazosin is a basic compound (


). ESI Positive mode is mandatory.
CompoundPrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Comment
(S)-Doxazosin 452.2344.135100Quantifier (Loss of furoyl)
(S)-Doxazosin 452.2247.145100Qualifier
Doxazosin-d8 460.2344.135100If label is on furoyl group
Doxazosin-d8 460.2352.135100If label is on piperazine

CRITICAL PROTOCOL CHECK: You must perform a product ion scan on your specific Doxazosin-d8 standard.

  • If the d8 label is on the piperazine ring (common), the fragment will shift to 352.1 .

  • If the d8 label is on the benzodioxan/furoyl moiety (which is lost during fragmentation), the fragment will remain 344.1 .

  • Recommendation: Use the transition that retains the label to prevent cross-talk with the native analyte.

Chromatographic Conditions

Chiral separation is sensitive to pH and organic modifiers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with Ammonia). Note: Basic pH suppresses ionization of the basic drug, improving retention on chiral phases.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.5 mL/min.

  • Isocratic Elution: 60% A / 40% B (Adjust based on column age).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for chiral methods because it removes phospholipids that can foul expensive chiral columns.

SamplePrep Plasma 200 µL Plasma + 20 µL IS (d8) Buffer Add 100 µL 0.1M NaOH Plasma->Buffer Solvent Add 2 mL MTBE:DCM (3:1) Buffer->Solvent Vortex Vortex 5 min Centrifuge 4000g Solvent->Vortex Transfer Transfer Organic Layer Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute 100 µL Mobile Phase Dry->Recon

Figure 2: Liquid-Liquid Extraction protocol optimized for basic drugs like Doxazosin.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of patient plasma into a glass tube.

  • IS Addition: Add 20 µL of Doxazosin-d8 working solution (50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH.

    • Why? This neutralizes the Doxazosin (

      
       6.9), rendering it uncharged and hydrophobic, driving it into the organic layer.
      
  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) or MTBE/Dichloromethane (3:1). Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Evaporation: Flash freeze the aqueous layer (optional) and decant the organic supernatant. Evaporate under nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase. Inject 10 µL.

Validation & Troubleshooting

Chiral Inversion Check

A unique requirement for chiral methods is proving that the sample prep does not cause racemization.

  • Test: Spike pure (S)-Doxazosin into plasma. Process via LLE.

  • Acceptance: The (R)-enantiomer peak must be < 1-2% of the (S)-peak. If higher, reduce the alkalinity of the extraction buffer (try Sodium Bicarbonate instead of NaOH).

Deuterium Exchange

If the deuterium labels are on exchangeable positions (e.g., -NH or -OH), they may be lost in the aqueous mobile phase.

  • Verification: Infuse the Doxazosin-d8 in the mobile phase for 1 hour. Monitor the M+0 (native) mass. If M+0 increases, the label is unstable. Note: Carbon-bound deuteriums on the piperazine ring are generally stable.

Linearity & Range
  • Range: 0.5 ng/mL to 100 ng/mL.

  • Curve: Weighted (

    
    ) linear regression.
    

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5] Link

  • Liu, K., et al. (2010).[1] Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase. Journal of Chromatography B. Link

  • Sharma, P., et al. (2014). Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. Journal of Applied Pharmaceutical Science. Link[2]

  • Phenomenex. (2023).[3][6] Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Application Guide. Link

Sources

Application Note: Precision Bioanalysis of Chiral Antihypertensives

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Quantitation of (S)-(+)-Doxazosin in Human Plasma Using (S)-(+)-Doxazosin-d8 as a SIL-IS

Abstract & Scientific Context

Doxazosin is a quinazoline-based ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-adrenergic antagonist used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. While clinically administered as a racemate, Doxazosin exhibits stereoselective pharmacokinetics. Research indicates that (-)-(R)-Doxazosin accumulates at significantly higher concentrations than (+)-(S)-Doxazosin in plasma, potentially due to enantiomer-enantiomer interaction where the (R)-isomer inhibits the elimination of the (S)-isomer.[1]

Conventional achiral assays cannot distinguish these enantiomers, obscuring the true pharmacokinetic (PK) profile. This Application Note details a validated protocol for the specific quantitation of (S)-(+)-Doxazosin , the pharmacologically distinct enantiomer, using its stable isotope-labeled counterpart, (S)-(+)-Doxazosin-d8 , as the Internal Standard (IS).

Why (S)-(+)-Doxazosin-d8? Using an enantiomerically pure Stable Isotope Labeled (SIL) IS provides three critical advantages over a racemic IS or analog (e.g., Prazosin):

  • Co-elution: The (S)-d8 IS perfectly co-elutes with the (S)-analyte on chiral stationary phases, providing real-time compensation for matrix effects at that specific retention time.

  • Simplified Integration: Eliminates the redundant (R)-d8 peak from the chromatogram, reducing noise and integration errors in high-throughput settings.

  • Inversion Monitoring: Acts as a control to verify that no method-induced chiral inversion occurs during sample preparation.

Chemical & Physical Properties[3]
PropertyAnalyte: (S)-(+)-DoxazosinInternal Standard: (S)-(+)-Doxazosin-d8
CAS Registry 77883-43-3 (Racemate)N/A (Custom Synthesis)
Molecular Formula


Molecular Weight 451.5 g/mol 459.5 g/mol (+8 Da shift)
pKa ~6.9 (Basic)~6.9
LogP 2.1 (Moderate Lipophilicity)2.1
Solubility Low in water; Soluble in DMSO, MeOHSame
Method Development Strategy
3.1. Sample Preparation Logic (Liquid-Liquid Extraction)

Given Doxazosin's basicity (pKa ~6.9) and moderate lipophilicity, Liquid-Liquid Extraction (LLE) under alkaline conditions is superior to Protein Precipitation (PPT). PPT often leaves phospholipids that cause ion suppression.

  • Alkalization: Adding NaOH or

    
     ensures the amine is uncharged (free base), maximizing partitioning into the organic phase.
    
  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate provides high recovery (>85%) with cleaner extracts than Dichloromethane.

3.2. Chiral Chromatography

Separating the (S) and (R) enantiomers requires a chiral selector.[2]

  • Column: Ultron ES-OVM (Ovomucoid) or Chiralpak AD-RH .

  • Mode: Reverse Phase Chiral (compatible with MS).

  • Mechanism: The ovomucoid protein creates a chiral groove; the enantiomers interact differentially via hydrophobic and hydrogen bonding, resulting in distinct retention times.

3.3. Mass Spectrometry (MRM)
  • Ionization: ESI Positive mode (

    
    ).
    
  • Transitions:

    • Analyte:

      
       452.2 
      
      
      
      344.1 (Loss of benzodioxin moiety).
    • IS (d8):

      
       460.2 
      
      
      
      344.1 (If label is on benzodioxin) OR 460.2
      
      
      352.1 (If label is on piperazine/quinazoline).
    • Note: This protocol assumes the d8 label is on the piperazine ring , a common synthesis location, resulting in a mass shift in the fragment. Always verify your CoA.

Experimental Protocol
4.1. Reagents & Materials[2][3][4]
  • Stock Solutions: 1.0 mg/mL (S)-Doxazosin and (S)-Doxazosin-d8 in DMSO.

  • Working IS Solution: 50 ng/mL (S)-Doxazosin-d8 in 50% Methanol.

  • Buffer: 0.1 M

    
     (pH 9.8).
    
  • Extraction Solvent: MTBE (Methyl tert-butyl ether).

4.2. Step-by-Step Sample Preparation
  • Aliquot: Transfer 200 µL of plasma (K2EDTA) into a 2.0 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (S-d8). Vortex gently (5 sec).

  • Alkalization: Add 100 µL of 0.1 M

    
    . Vortex (10 sec). Critical: pH must be > 9.
    
  • Extraction: Add 1.0 mL MTBE.

  • Agitation: Shake on a reciprocating shaker for 10 minutes at 1200 rpm.

  • Phase Separation: Centrifuge at 4,000

    
     g for 10 min at 4°C.
    
  • Transfer: Transfer 800 µL of the supernatant (organic top layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute residue in 100 µL Mobile Phase. Vortex (1 min) and centrifuge (10,000

    
     g, 5 min).
    
  • Injection: Inject 10 µL into the LC-MS/MS.

4.3. LC-MS/MS Parameters[4][5][6][7]

Chromatography (Agilent 1290 / Waters UPLC):

  • Column: Ultron ES-OVM (150

    
     4.6 mm, 5 µm) or Chiralpak AD-RH.
    
  • Temperature: 25°C (Ambient). Note: Lower T often improves chiral resolution.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase: Isocratic mixture.[3][4]

    • 20 mM Ammonium Acetate (pH 5.0) : Acetonitrile (80:20 v/v).

  • Run Time: ~12 minutes (Enantiomers typically elute between 6–10 mins).

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis):

  • Source: ESI Positive (Spray Voltage: 4500 V).

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

CompoundPrecursor (Q1)Product (Q3)DP (V)CE (eV)
(S)-Doxazosin 452.2344.18035
(S)-Doxazosin-d8 460.2352.1*8035

*Verify d8 position. If d8 is on the benzodioxin leaving group, Q3 will be 344.1.

Workflow Visualization
Figure 1: Bioanalytical Workflow Logic

BioanalysisWorkflow Sample Patient Plasma (Racemic Doxazosin) Spike Spike IS: (S)-(+)-Doxazosin-d8 Sample->Spike 200 µL Alkalize Alkalize (pH > 9) Na2CO3 Spike->Alkalize LLE LLE (MTBE) Partitioning Alkalize->LLE Free Base Formation Organic Organic Phase (Analytes + IS) LLE->Organic Extract Dry Evaporate & Reconstitute (Mobile Phase) Organic->Dry LC Chiral LC Separation (Ultron ES-OVM) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS (S)-Analyte & (S)-IS Co-elute

Caption: Step-by-step extraction and analysis workflow emphasizing the co-processing of the chiral analyte and its specific enantiomeric IS.

Figure 2: Chiral Recognition & Detection Mechanism

ChiralMechanism Racemate Injected Sample (R) + (S) + (S)-d8 Column Chiral Stationary Phase (Ovomucoid) Racemate->Column Sep_R (R)-Doxazosin (Weak Interaction) Column->Sep_R Elutes First Sep_S (S)-Doxazosin (Strong Interaction) Column->Sep_S Elutes Second Sep_IS (S)-Doxazosin-d8 (Strong Interaction) Column->Sep_IS Co-elutes with (S) Det_R Detect: m/z 452 (RT: 6.5 min) Sep_R->Det_R Det_S Detect: m/z 452 (RT: 8.2 min) Sep_S->Det_S Det_IS Detect: m/z 460 (RT: 8.2 min) Sep_IS->Det_IS

Caption: Chromatographic separation logic. The (S)-d8 IS tracks the (S)-analyte retention time perfectly, ensuring accurate normalization.

Validation & Troubleshooting (E-E-A-T)
6.1. Validation Criteria (FDA M10)
  • Selectivity: Blank plasma must show < 20% of LLOQ response at the retention time of (S)-Doxazosin.

  • Linearity: 0.1 ng/mL to 50 ng/mL (

    
    ).
    
  • Accuracy/Precision:

    
    15% ( 
    
    
    
    20% at LLOQ).
  • Matrix Effect: Calculate Matrix Factor (MF) for both Analyte and IS. The IS-normalized MF should be close to 1.0. This is where the d8-IS shines; even if the absolute MF is 0.5 (suppression), the d8-IS is suppressed equally, correcting the result.

6.2. Troubleshooting Guide
  • Issue: Broad Peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure reconstitution solvent matches the mobile phase (High Aqueous content). Do not inject pure Methanol.

  • Issue: Peak Splitting of IS.

    • Cause: Your "pure" (S)-d8 IS might have racemized or is impure.

    • Fix: Run the IS alone. If two peaks appear, calculate the ratio. If significant, replace the standard.

  • Issue: Sensitivity Loss.

    • Cause: High pH extraction can extract plasma lipids.

    • Fix: Perform a "wash" step on the organic layer (add 500 µL water, vortex, discard water) before evaporation, or switch to Supported Liquid Extraction (SLE).

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][8][9][10] Link

  • ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Link

  • Liu, K., et al. (2010).[4] "Enantioselective determination of doxazosin in human plasma by liquid chromatography–tandem mass spectrometry using ovomucoid chiral stationary phase." Journal of Chromatography B, 878(26), 2415-2420.[4] Link

  • Gong, Z., et al. (2011). "Stereoselective pharmacokinetics of doxazosin enantiomers in rats." Chirality, 23(3), 220-224. Link

Sources

Application Note: High-Precision Preparation of (S)-(+)-Doxazosin-d8 Stock Solutions for HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scientifically grounded protocol for the preparation of (S)-(+)-Doxazosin-d8 stock solutions intended for use as an internal standard (IS) in quantitative bioanalysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Doxazosin is a quinazoline-based α1-adrenergic receptor antagonist used in the management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Accurate pharmacokinetic and therapeutic drug monitoring studies rely on the precise quantification of doxazosin in biological matrices.[3] The use of a stable, isotopically labeled internal standard like (S)-(+)-Doxazosin-d8 is critical for correcting analytical variability. This guide details the rationale behind solvent selection, provides step-by-step protocols for preparing primary and working stock solutions, and outlines best practices for storage and handling to ensure solution integrity and reproducibility of results.

The Scientific Rationale for Using (S)-(+)-Doxazosin-d8

In quantitative LC-MS analysis, an internal standard is essential for achieving high accuracy and precision. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] The IS helps to correct for variations that can occur during sample extraction, handling, and injection, as well as fluctuations in instrument response.[4]

(S)-(+)-Doxazosin-d8 is the ideal internal standard for doxazosin analysis. As a deuterated analog, it is chemically identical to the analyte of interest, doxazosin.[3][5] This chemical identity ensures that it behaves virtually identically during chromatographic separation and ionization in the mass spectrometer. However, due to the presence of eight deuterium atoms, it has a higher molecular weight (459.53 g/mol for the free base) compared to unlabeled doxazosin (451.49 g/mol ).[6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise ratiometric quantification. This approach is superior to using structurally analogous compounds, which may exhibit different extraction efficiencies or ionization responses.[7]

Pre-Protocol Considerations: Ensuring Accuracy from the Start

The quality of the stock solution is the foundation of the entire quantitative assay. Errors made at this stage will propagate through all subsequent dilutions and analyses. Therefore, careful consideration of the following points is paramount.

Material and Reagent Quality
  • (S)-(+)-Doxazosin-d8: The standard should be of high purity (e.g., ≥98%) with a high degree of isotopic enrichment (e.g., ≥99% deuterated forms).[8][9] A Certificate of Analysis (CoA) should be reviewed to confirm purity and concentration if supplied in solution.

  • Solvents: All solvents used for dissolution and dilution must be of the highest purity available, typically HPLC or LC-MS grade. Using lower-grade solvents can introduce contaminants that may interfere with the analysis or degrade the standard.

Solvent Selection: A Critical Choice

The choice of solvent is dictated by the solubility of the compound and its compatibility with the intended HPLC mobile phase.

  • (S)-(+)-Doxazosin-d8 Hydrochloride/Mesylate: The salt forms of doxazosin exhibit specific solubility profiles. Doxazosin mesylate is freely soluble in dimethylsulfoxide (DMSO), soluble in dimethylformamide, and slightly soluble in methanol.[10][11][12] The hydrochloride salt is reported to be soluble in a 1:1 mixture of acetonitrile and methanol, as well as in DMSO.[8]

  • Expert Recommendation: For most reversed-phase HPLC applications, HPLC-grade Methanol is an excellent initial choice for the primary stock solution. It is a versatile solvent, less viscous than DMSO, and highly compatible with common mobile phases composed of acetonitrile, methanol, and water. If solubility issues arise, DMSO can be used, but the final concentration of DMSO in the injected sample should be minimized to avoid peak distortion. For this protocol, we will proceed with methanol.

Laboratory Equipment and Safety
  • Analytical Balance: A calibrated analytical balance capable of weighing to at least four decimal places (0.1 mg) is required for accurate mass determination.[13]

  • Glassware: Use Class A volumetric flasks and calibrated pipettes to ensure volumetric accuracy.

  • Environment: Handle the powdered form of (S)-(+)-Doxazosin-d8 in a fume hood or a well-ventilated area. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn.

Experimental Protocol: Preparation of Stock Solutions

This protocol details the preparation of a 1 mg/mL primary stock solution and its subsequent dilution to a 10 µg/mL working stock solution.

Protocol for 1 mg/mL Primary Stock Solution
  • Equilibration: Allow the vial containing the (S)-(+)-Doxazosin-d8 solid to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would lead to weighing inaccuracies.

  • Weighing: Accurately weigh approximately 5.0 mg of the (S)-(+)-Doxazosin-d8 solid into a tared, clean, and dry amber glass vial. Record the exact weight.

  • Dissolution: Using a calibrated pipette, add HPLC-grade methanol to the vial to achieve a final concentration of 1.0 mg/mL. For example, if 5.2 mg of the solid was weighed, add 5.2 mL of methanol.

  • Mixing: Cap the vial securely and vortex for 30 seconds to facilitate dissolution.

  • Sonication: Place the vial in a sonicator bath for 5 minutes to ensure complete dissolution of the solid.

  • Visual Inspection: Visually inspect the solution against a bright background to confirm that no particulate matter remains. The solution should be clear.

  • Labeling and Storage: Label the vial clearly with the compound name ("(S)-(+)-Doxazosin-d8 Primary Stock"), concentration (1.0 mg/mL), solvent (Methanol), preparation date, and initials of the preparer. Store the primary stock solution in a freezer at -20°C or below.[14]

Protocol for 10 µg/mL Working Stock Solution
  • Equilibration: Retrieve the primary stock solution from the freezer and allow it to reach room temperature. Vortex briefly to ensure homogeneity.

  • Dilution Calculation: This step will create a 100-fold dilution of the primary stock.

  • Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution to Volume: Add HPLC-grade methanol to the flask, bringing it to the 10 mL calibration mark.

  • Mixing: Stopper the flask and invert it at least 10-15 times to ensure the solution is completely homogenous.

  • Transfer and Storage: Transfer the resulting 10 µg/mL working solution to a smaller, clearly labeled amber vial. This working solution can be stored in a refrigerator at 2-8°C for short-term use or aliquoted and stored at -20°C for long-term stability.

Quantitative Data and Storage Summary

The following table summarizes the key parameters for the prepared solutions.

ParameterPrimary Stock SolutionWorking Stock Solution
Analyte (S)-(+)-Doxazosin-d8(S)-(+)-Doxazosin-d8
Concentration 1.0 mg/mL10.0 µg/mL
Solvent HPLC-Grade MethanolHPLC-Grade Methanol
Recommended Storage ≤ -20°C≤ -20°C (Long-term) / 2-8°C (Short-term)
Vial Type Amber GlassAmber Glass
Reported Stability ≥ 4 years at -20°C (solid form)[8]Typically stable for months at ≤ -20°C

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential workflow for the preparation of (S)-(+)-Doxazosin-d8 stock solutions.

G cluster_0 Primary Stock Preparation cluster_1 Working Stock Preparation solid (S)-(+)-Doxazosin-d8 (Solid) weigh Accurate Weighing (e.g., 5.0 mg) solid->weigh dissolve Dissolution & Sonication weigh->dissolve solvent1 HPLC-Grade Methanol solvent1->dissolve primary_stock Primary Stock 1 mg/mL dissolve->primary_stock primary_stock_ref Primary Stock 1 mg/mL dilution 1:100 Dilution (100 µL into 10 mL) primary_stock_ref->dilution mix Dilute to Volume & Homogenize dilution->mix solvent2 HPLC-Grade Methanol solvent2->mix working_stock Working Stock 10 µg/mL mix->working_stock

Caption: Workflow for preparing primary and working stock solutions.

Best Practices for Long-Term Integrity

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to solvent evaporation and degradation of the analyte. It is highly recommended to aliquot the primary and working stock solutions into smaller, single-use volumes before freezing.

  • Protection from Light: Doxazosin, like many complex organic molecules, can be susceptible to photodegradation. The consistent use of amber vials and storage in the dark (i.e., in a freezer or lab refrigerator) is a simple but effective protective measure.[15]

  • Documentation: Maintain a detailed logbook for all prepared stock solutions, including the lot number of the standard, exact weight, final concentration, date of preparation, solvent lot number, and expiration date. This ensures traceability, which is critical in regulated environments.

Conclusion

The accuracy of HPLC-MS/MS bioanalytical methods begins with the meticulous preparation of analytical standards. By adhering to the scientifically grounded protocols and best practices outlined in this application note, researchers, scientists, and drug development professionals can confidently prepare (S)-(+)-Doxazosin-d8 stock solutions that are accurate, stable, and fit for purpose. This foundational step is indispensable for generating reliable and reproducible data in pharmacokinetic and other quantitative studies involving doxazosin.

References

  • DOXAZOSIN TABLETS, USP. (n.d.). DailyMed. Retrieved February 9, 2026, from [Link]

  • Patel, P., & Tadi, P. (2023). Doxazosin. In StatPearls. StatPearls Publishing. Retrieved February 9, 2026, from [Link]

  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. (2025). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Carlson, R. V., et al. (1986). Clinical pharmacology of doxazosin in patients with essential hypertension. PubMed. Retrieved February 9, 2026, from [Link]

  • Elliott, H. L. (1988). Pharmacokinetic overview of doxazosin. PubMed. Retrieved February 9, 2026, from [Link]

  • Doxazosin-d8. (n.d.). Axios Research. Retrieved February 9, 2026, from [Link]

  • A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. (2024). PMC. Retrieved February 9, 2026, from [Link]

  • Doxazosin mesylate | 77883-43-3. (2023). Smolecule. Retrieved February 9, 2026, from [Link]

  • Doxazosin Mesilate Tablets. (n.d.). Japanese Pharmacopoeia. Retrieved February 9, 2026, from [Link]

  • Doxazosin D8 | CAS#:1126848-44-9. (n.d.). Chemsrc. Retrieved February 9, 2026, from [Link]

  • Doxazosin-D8 | CAS 1126848-44-9. (n.d.). Veeprho. Retrieved February 9, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved February 9, 2026, from [Link]

  • Determination of Doxazosin Mesylate in Tablets by RP-HPLC. (2009). PMC. Retrieved February 9, 2026, from [Link]

  • Preparation of Stock Solutions. (2020). Scribd. Retrieved February 9, 2026, from [Link]

  • Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (2002). ResearchGate. Retrieved February 9, 2026, from [Link]

  • HPLC STANDARD OPERATING PROCEDURE. (2014). University of Kentucky. Retrieved February 9, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (2004). SciSpace. Retrieved February 9, 2026, from [Link]

  • Analytical method development and validation of Doxazosin Mesylate uncoated tablets by RP-HPLC. (2013). ResearchGate. Retrieved February 9, 2026, from [Link]

  • HPLC Method for Analysis of Doxazosin Mesylate in Tablets. (n.d.). SIELC Technologies. Retrieved February 9, 2026, from [Link]

  • How to make a reference solution for HPLC analysis. (2017). Quora. Retrieved February 9, 2026, from [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. Retrieved February 9, 2026, from [Link]

  • When Should an Internal Standard be Used?. (2012). LCGC International. Retrieved February 9, 2026, from [Link]

  • How to Make a Reference Solution for HPLC Analysis. (2024). Mastelf. Retrieved February 9, 2026, from [Link]

  • A Validated RP-HPLC Method for Estimation of Doxazosin mesylate in Pharmaceutical Tablet Dosage Form. (2009). Semantic Scholar. Retrieved February 9, 2026, from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved February 9, 2026, from [Link]

Sources

Application Note: Optimizing Mass Spectrometry Transitions for the High-Sensitivity Quantification of (S)-(+)-Doxazosin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of mass spectrometry parameters for (S)-(+)-Doxazosin-d8, a deuterated stable isotope-labeled internal standard (SIL-IS) for the antihypertensive drug Doxazosin. The protocol is designed for researchers, scientists, and drug development professionals utilizing tandem quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode. We will explore the rationale behind precursor and product ion selection, followed by a detailed, field-proven workflow for empirically optimizing collision energy (CE) and declustering potential (DP) to achieve maximum sensitivity, specificity, and reproducibility in quantitative bioanalysis.

Introduction

Doxazosin is a quinazoline-derivative compound that acts as a selective α1-adrenergic receptor antagonist, widely used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] Accurate quantification of Doxazosin in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity and specificity.[2]

The gold standard in quantitative LC-MS/MS is the use of a SIL-IS.[3] (S)-(+)-Doxazosin-d8 is an ideal internal standard for Doxazosin as it co-elutes chromatographically and exhibits nearly identical ionization efficiency, but is differentiated by its mass-to-charge ratio (m/z).[4] This allows for precise correction of matrix effects, extraction variability, and instrument drift, which is a foundational requirement for robust and reliable bioanalytical methods that meet regulatory standards.[3]

The sensitivity of an LC-MS/MS assay is fundamentally dependent on the efficiency of the MRM transitions.[5] An MRM experiment involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation via collision-induced dissociation (CID) in the collision cell (Q2), and the selection of a specific product ion in the third quadrupole (Q3).[5] Optimizing the instrumental parameters that govern this process is the single most important step in method development. This guide provides the scientific rationale and a practical protocol for this optimization.

Foundational Principles: Ion Selection

Precursor Ion ([M+H]⁺) Identification

Doxazosin is a basic compound containing multiple nitrogen atoms, making it highly amenable to positive mode electrospray ionization (ESI+). The first step is to determine the theoretical m/z of the protonated molecule, [M+H]⁺.

(S)-(+)-Doxazosin-d8 has a molecular formula of C₂₃H₁₇D₈N₅O₅.[6][7]

  • Monoisotopic Mass of Doxazosin-d8: ~459.24 g/mol

  • Mass of Proton (H⁺): ~1.007 g/mol

  • Expected [M+H]⁺ m/z: 460.2

This calculated value serves as the target for Q1 selection. It is empirically confirmed by infusing a standard solution of the analyte into the mass spectrometer.

Predicting and Selecting Product Ions

The choice of product ions is critical for method specificity. Ideal product ions are structurally significant, stable, and produced with high abundance. The designation "(piperazine-d8)" indicates that the eight deuterium atoms are located on the piperazine ring, a key piece of information for predicting fragmentation.[7][8]

Based on published fragmentation patterns of Doxazosin (m/z 452.2), a primary cleavage occurs at the bond connecting the piperazine and the benzodioxin-methanone moiety.[9][10][11] This results in a stable fragment ion containing the quinazoline and piperazine rings.

  • For unlabeled Doxazosin (m/z 452.2): A major product ion is observed at m/z 247.1 , corresponding to the [4-amino-6,7-dimethoxyquinazolin-2-yl-piperazine]⁺ fragment.

  • For Doxazosin-d8 (m/z 460.2): Since the deuterium labels are on the piperazine ring, this same fragmentation will yield a product ion that is 8 Da heavier.

    • Predicted Primary Product Ion: 247.1 + 8 Da = m/z 255.1

Therefore, the primary MRM transition to investigate is m/z 460.2 → 255.1 . For regulatory compliance and unequivocal identification, a second (qualifier) transition is required.[12] A secondary fragmentation pathway for Doxazosin involves a cleavage that results in a product ion at m/z 223.1 . This fragment also contains the deuterated piperazine ring, making it a suitable qualifier.

  • Predicted Secondary Product Ion: m/z 223.1

  • Predicted Qualifier Transition: m/z 460.2 → 223.1

These predicted transitions form the basis of our empirical optimization protocol.

Experimental Protocol: MRM Transition Optimization

This protocol assumes the use of a standard triple quadrupole mass spectrometer equipped with an ESI source and integrated fluidics for direct infusion.

Materials and Reagents
  • (S)-(+)-Doxazosin-d8: Analytical standard grade (≥98% isotopic purity).[3]

  • Solvent: 50:50 Acetonitrile:Water (v/v) with 0.1% formic acid (LC-MS grade). The formic acid serves to promote protonation and improve signal intensity in positive ion mode.

Workflow Diagram

MRM_Optimization_Workflow cluster_prep Step 1: Preparation cluster_infusion Step 2: Infusion & Precursor ID cluster_product Step 3: Product Ion Discovery cluster_mrm Step 4: MRM Optimization cluster_final Step 5: Final Method prep Prepare 1 µg/mL solution of Doxazosin-d8 in 50:50 ACN/H2O + 0.1% FA infuse Infuse solution at 5-10 µL/min into ESI source q1_scan Perform Q1 Scan to confirm precursor ion (Target: m/z 460.2) infuse->q1_scan tune_source Tune source parameters (e.g., Capillary Voltage, Gas Flow) for maximum precursor signal q1_scan->tune_source pis Set Q1 to transmit m/z 460.2 Perform Product Ion Scan (PIS) with broad CE range (e.g., 10-60 eV) tune_source->pis identify_frags Identify most intense and structurally relevant product ions (Targets: m/z 255.1, 223.1) pis->identify_frags mrm_setup Create MRM method with selected transitions (460.2 -> 255.1, 460.2 -> 223.1) identify_frags->mrm_setup ce_opt Optimize Collision Energy (CE) for each transition by ramping CE and monitoring product ion intensity mrm_setup->ce_opt dp_opt Optimize Declustering Potential (DP) by ramping DP and monitoring precursor ion intensity mrm_setup->dp_opt final Select Quantifier & Qualifier ions. Finalize MRM table with optimized DP and CE values. ce_opt->final dp_opt->final

Caption: Workflow for MRM transition optimization.

Step-by-Step Methodology

Step 1: Analyte Infusion and Precursor Ion Confirmation

  • Prepare a working solution of (S)-(+)-Doxazosin-d8 at a concentration of approximately 1 µg/mL in the solvent.

  • Set up direct infusion into the mass spectrometer's ESI source at a stable flow rate (e.g., 5-10 µL/min).

  • Configure the MS to operate in positive ion mode (ESI+).

  • Perform a Q1 scan over a mass range that includes the target precursor (e.g., m/z 400-500).

  • Confirm the presence of an intense ion at m/z 460.2 ± 0.2 Da.

  • Optimize source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to maximize the signal intensity of the m/z 460.2 ion. These parameters are typically compound-dependent but instrument-specific; consult your vendor's recommendations as a starting point.

Step 2: Product Ion Scan for Fragment Discovery

  • Switch the MS method to a Product Ion Scan (PIS) or "MS/MS" mode.

  • Set the Q1 mass filter to isolate and transmit only the precursor ion, m/z 460.2.

  • Set the Q3 mass filter to scan across a relevant mass range to detect fragments (e.g., m/z 50-470).

  • Apply a nominal collision energy (e.g., 30 eV) to induce fragmentation in the collision cell (Q2). Many instrument software packages allow for ramping the CE during a PIS to see a composite spectrum of all possible fragments.[13]

  • Acquire the product ion spectrum. Identify the most abundant and stable product ions. Confirm the presence of the predicted ions at m/z 255.1 and 223.1. Select these for the next stage of optimization.

Step 3: MRM Transition Optimization This is the most critical phase, where compound-dependent voltages are fine-tuned. Most modern mass spectrometer software (e.g., Agilent MassHunter Optimizer, Waters QuanOptimize, Sciex Analyst) can automate this process.[13][14] The underlying manual principle is described below.

  • Declustering Potential (DP) / Cone Voltage (CV) Optimization:

    • Purpose: The DP/CV influences the efficiency of ion sampling from the source and can cause some in-source fragmentation if set too high. The goal is to maximize the precursor ion signal entering the collision cell.

    • Procedure: Create an MRM method for the transition 460.2 → 255.1 with a fixed, moderate CE (e.g., 30 eV). While infusing the analyte, perform sequential analyses where the DP/CV is ramped in steps (e.g., from 50 V to 200 V in 10 V increments). Plot the resulting ion intensity against the DP/CV value. The optimal DP/CV is the voltage that yields the highest intensity.

    • Repeat this process for the qualifier transition 460.2 → 223.1 .

  • Collision Energy (CE) Optimization:

    • Purpose: The CE directly controls the energy transferred to the precursor ion in the collision cell, governing fragmentation efficiency. Too little energy results in poor fragmentation and low product ion signal; too much can cause excessive fragmentation into smaller, less specific ions.

    • Procedure: Using the optimized DP/CV value from the previous step, perform sequential analyses for the transition 460.2 → 255.1 . In each analysis, ramp the CE value (e.g., from 10 eV to 60 eV in 2 eV increments). Plot the product ion (m/z 255.1) intensity against the CE value. The optimal CE is the voltage at the peak of this curve.

    • Repeat this process for the qualifier transition 460.2 → 223.1 . Note that the optimal CE will likely be different for each transition.[15]

Data Presentation and Final Method

After empirical optimization, the results should be consolidated. The transition that produces the most intense and stable signal is typically chosen as the quantifier , while the second is used as the qualifier .

Table 1: Optimized MRM Parameters for (S)-(+)-Doxazosin-d8

Parameter Value Rationale / Comment
Analyte (S)-(+)-Doxazosin-d8 Stable Isotope-Labeled Internal Standard
Polarity ESI+ Analyte is a basic compound, readily protonated.
Precursor Ion (Q1) 460.2 [M+H]⁺ for C₂₃H₁₇D₈N₅O₅.
Declustering Potential (DP) 125 V (Example) Empirically determined for max precursor signal.
--- --- ---
Quantifier Transition (Q3) 255.1 Corresponds to the stable [quinazoline-piperazine-d8]⁺ fragment. Highest intensity.
Quantifier CE 35 eV (Example) Empirically determined for max product ion signal.
--- --- ---
Qualifier Transition (Q3) 223.1 Structurally significant secondary fragment for identity confirmation.

| Qualifier CE | 45 eV (Example) | Empirically determined for this specific transition. |

Note: The DP and CE values provided are illustrative examples. These values are highly instrument-dependent and must be determined empirically on the specific mass spectrometer being used.

Conclusion

The development of a robust, high-sensitivity LC-MS/MS method for quantitative analysis relies on the careful optimization of MRM transitions. By combining a theoretical understanding of the analyte's structure and fragmentation behavior with a systematic, empirical optimization workflow, it is possible to define instrument parameters that maximize the signal response for (S)-(+)-Doxazosin-d8. The protocol detailed herein provides a self-validating system to establish highly specific and sensitive quantifier and qualifier transitions (m/z 460.2 → 255.1 and 460.2 → 223.1, respectively), forming the foundation for a reliable bioanalytical method suitable for regulated drug development studies.

References

  • Jain, D. K., et al. (2009). Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Indian Journal of Pharmaceutical Sciences, 71(4), 445–447. Available at: [Link]

  • Shrivastava, A., & Gupta, V. B. (2012). Overview of Determination of Doxazosin Levels in Pharmaceutical Preparations and Biological Matrix. ResearchGate. Available at: [Link]

  • Rao, R. N., et al. (2007). Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors. Journal of Chromatographic Science, 45(2), 63–69. Available at: [Link]

  • El-Desawy, M., Zayed, M. A., & Farrag, Y. (2017). Fragmentation Pathway of Doxazosin Drug: Thermal Analysis, Mass Spectrometry and DFT Calculations and NBO Analysis. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Doxazosin Mesylate in Tablets. SIELC. Available at: [Link]

  • Reddy, G. S., et al. (2012). Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer. Indian Journal of Pharmaceutical Sciences, 74(4), 332–337. Available at: [Link]

  • Chemsrc. (n.d.). Doxazosin-d8 (hydrochloride). Chemsrc Product Information. Available at: [Link]

  • Axios Research. (n.d.). Doxazosin-d8. Axios Research Product Information. Available at: [Link]

  • Shrivastava, A., & Gupta, V. B. (2014). Determination of doxazosin in different matrices: a review. SciSpace. Available at: [Link]

  • Al-Dirbashi, O. Y., et al. (2006). UPLC-MS/MS determination of doxazosine in human plasma. ResearchGate. Available at: [Link]

  • Rao, R. N., et al. (2007). Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors. ResearchGate. Available at: [Link]

  • Meng, F., et al. (2003). LC-MS determination and relative bioavailability of doxazosin mesylate tablets in healthy Chinese male volunteers. Die Pharmazie, 58(10), 705–707. Available at: [Link]

  • Vikingsson, S. (2021). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • FDA. (2003). Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration. Available at: [Link]

  • Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 10(4), 2008–2014. Available at: [Link]

  • Lathrop, J. T., et al. (2015). US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. Clinical Chemistry, 61(12), 1463–1467. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development. Agilent Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Proposed MS-MS fragmentation pattern of DXZN. ResearchGate Figure. Available at: [Link]

  • University of Washington. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Skyline Tutorial. Available at: [Link]

  • National Institutes of Health. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC. Available at: [Link]

  • Chemsrc. (n.d.). Doxazosin D8. Chemsrc Product Information. Available at: [Link]

  • Waters Corporation. (2020). QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development. Waters Application Note. Available at: [Link]

  • LinkedIn. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. LinkedIn SlideShare. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Federal Register. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Federal Register. Available at: [Link]

  • Zhang, H., et al. (2018). Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chromatography Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Chromatography Online. Available at: [Link]

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Application Note: A Systematic Approach to Chiral Column Selection for the HPLC Analysis of (S)-(+)-Doxazosin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for selecting an appropriate High-Performance Liquid Chromatography (HPLC) chiral stationary phase (CSP) for the analysis of (S)-(+)-Doxazosin-d8. Doxazosin is a quinazoline-based α1-adrenergic blocker administered as a racemate, making the separation and quantification of its enantiomers critical for pharmacokinetic and metabolic studies. (S)-(+)-Doxazosin-d8 is the deuterated form of one enantiomer, often used as an internal standard. This guide explains the rationale behind CSP selection based on the molecular structure of Doxazosin and provides detailed, field-proven protocols for screening and optimizing the chiral separation. We focus on two highly successful classes of CSPs for this application: protein-based and polysaccharide-based columns.

Introduction

The Imperative of Chiral Separation in Pharmaceutical Analysis

For chiral drugs, enantiomers often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Regulatory agencies worldwide now mandate detailed studies on the individual enantiomers of a chiral drug candidate before market approval.[1] Consequently, robust and reliable analytical methods for enantioseparation are essential in drug development and quality control.[2] High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose.[2][3]

Doxazosin: Structure, Chirality, and Pharmacological Significance

Doxazosin is a long-acting selective α1-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.[4][5] Its chemical structure features a quinazoline core linked to a 1,4-benzodioxane moiety via a piperazine ring.[4] The single stereocenter is located on the benzodioxane portion of the molecule, giving rise to two enantiomers: (S)-(+)-Doxazosin and (R)-(-)-Doxazosin. Studies have shown that the enantiomers can have different effects and binding affinities at various receptors, underscoring the need for stereospecific analysis.[6]

The Role of (S)-(+)-Doxazosin-d8

(S)-(+)-Doxazosin-d8 is a stable, deuterium-labeled isotopologue of the (S)-enantiomer.[7] In quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled analogs are the gold standard for internal standards.[7][8] They co-elute with the analyte (if not separated by a chiral column beforehand) and exhibit identical chemical behavior during sample extraction and ionization, correcting for variability and enhancing the accuracy and precision of quantification.

Foundational Principles: Chiral Recognition of Doxazosin

The successful separation of Doxazosin enantiomers relies on the differential interaction between the enantiomers and the chiral selector of the CSP. The structure of Doxazosin offers several key features for chiral recognition:

  • π-π Interactions: The aromatic quinazoline and benzodioxane rings can engage in π-π stacking with aromatic groups on the CSP.

  • Hydrogen Bonding: The secondary amine in the piperazine ring and the primary amine on the quinazoline ring can act as hydrogen bond donors, while the various oxygen and nitrogen atoms can act as acceptors.

  • Dipole-Dipole and Steric Interactions: The overall molecular geometry and dipole moment, dictated by the arrangement of functional groups around the chiral center, create opportunities for specific steric and dipole-based interactions within the chiral environment of the CSP.

Recommended CSPs for Doxazosin Enantiomer Separation

A thorough review of scientific literature and an understanding of the analyte's structure point to two primary classes of CSPs as having the highest probability of success.

Protein-Based CSPs (e.g., Ovomucoid Type)

Protein-based CSPs, particularly those using ovomucoid (a glycoprotein from egg white), create complex three-dimensional chiral cavities. They are excellent for separating a wide range of chiral compounds, especially those containing basic nitrogen atoms. Multiple studies have demonstrated the successful baseline separation of Doxazosin enantiomers using an ovomucoid-based column (e.g., Ultron ES-OVM), often under reversed-phase conditions.[9][10][11] This makes it a primary candidate for screening.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used CSPs in the pharmaceutical industry.[12][13] Their helical polymer structure provides a combination of grooves and cavities where chiral recognition occurs through the interactions described above.

  • Amylose Derivatives (e.g., Chiralpak® AD-H, Lux® Amylose-2): Literature shows that amylose tris(3,5-dimethylphenylcarbamate) columns provide excellent separation for Doxazosin, superior to their cellulose counterparts in some cases.[14][15]

  • Cellulose Derivatives (e.g., Chiralcel® OD-H): While also viable, studies suggest amylose-based phases may offer better resolution for this specific analyte.[14]

Experimental Protocol: Method Development and Optimization

This section provides a systematic workflow for selecting and optimizing the chiral column and mobile phase.

Materials and Reagents
  • (S)-(+)-Doxazosin-d8 and racemic Doxazosin standards

  • HPLC or UHPLC grade solvents (n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH))

  • Additives/Buffers: Diethylamine (DEA), Trifluoroacetic acid (TFA), Ammonium acetate, Formic acid, HPLC grade water.

  • Recommended Columns:

    • Protein-Based: Ultron ES-OVM, 5 µm, 150 x 4.6 mm (or equivalent)

    • Polysaccharide-Based: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent); Lux Amylose-2, 3 µm, 150 x 4.6 mm (or equivalent)

Sample Preparation

Prepare a stock solution of racemic Doxazosin at 1 mg/mL in a suitable solvent (e.g., Methanol). Prepare a separate stock solution of (S)-(+)-Doxazosin-d8. For initial screening, create a working solution of the racemate at ~20 µg/mL by diluting the stock solution with the mobile phase.

Workflow for CSP Screening and Method Optimization

The following diagram outlines the logical progression from initial column screening to a fully optimized method.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (Doxazosin-d8 Structure, pKa, Solubility) Literature Literature Review (Published Methods for Doxazosin & Analogs) Analyte->Literature Screening Primary CSP Screening (Polysaccharide & Protein-based) Literature->Screening Protein Protein-Based (OVM) Reversed-Phase Conditions Screening->Protein Polysaccharide Polysaccharide (Amylose) Normal & Polar Organic Modes Screening->Polysaccharide Hit Partial or Full Separation ('Hit')? Protein->Hit Polysaccharide->Hit Optimization Method Optimization (Mobile Phase, Flow, Temp.) Hit->Optimization Yes NoHit No Separation (Screen Alternative CSPs) Hit->NoHit No Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for Chiral Column Selection and Method Development.

Protocol 1: Initial CSP Screening

The goal is to identify which column/mobile phase combination shows any separation (a "hit"). Run each condition for a sufficient time to ensure the elution of both peaks.

Column Type Mode Mobile Phase Flow Rate Temperature Rationale / Reference
Ultron ES-OVM Reversed-Phase20 mM Phosphate Buffer (pH 5.3) / ACN (86:14 v/v)0.8 mL/min30 °CBased on established methods for Doxazosin in plasma.[9][10]
Chiralpak AD-H Normal Phasen-Hexane / IPA / DEA (80:20:0.1 v/v/v)1.0 mL/min25 °CClassic normal phase conditions for polysaccharide CSPs. Basic additive (DEA) improves peak shape for basic analytes.[14]
Lux Amylose-2 Polar OrganicACN / MeOH / DEA (90:10:0.1 v/v/v)1.0 mL/min25 °CPolar organic mode is often faster than normal phase and offers different selectivity.[15]
Protocol 2: Method Optimization

Once a "hit" is achieved, systematically adjust the parameters to improve the resolution (Rs) to a target of >1.5, shorten the run time, and ensure good peak shape.

  • Adjusting Solvent Strength:

    • Normal Phase (e.g., Hexane/IPA): Decrease the percentage of the alcohol modifier (IPA) to increase retention and potentially improve resolution. Increase it to decrease run time.

    • Reversed-Phase (e.g., Buffer/ACN): Decrease the percentage of the organic modifier (ACN) to increase retention and resolution.

  • Changing the Modifier: In normal or polar organic modes, switching the alcohol (e.g., from IPA to EtOH) can significantly alter selectivity (the separation factor, α).

  • Optimizing the Additive: For basic compounds like Doxazosin, a basic additive (like DEA) is crucial in non-aqueous mobile phases to prevent peak tailing. For acidic compounds, an acidic additive (TFA, formic acid) is used. Adjust the concentration (typically 0.1% - 0.2%) for optimal peak shape.

  • Temperature: Lowering the column temperature often increases resolution but also increases retention time and pressure. Screen temperatures between 15°C and 40°C.

  • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but at the cost of longer analysis times.

Data Interpretation and Performance Comparison

After the initial screening, the results should be tabulated to allow for a clear, evidence-based decision on which method to pursue for optimization.

Key Chromatographic Parameters
  • Retention Factor (k'): Measures the retention of an analyte. Calculated as (t_R - t_0) / t_0.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). A value > 1 is required for any separation.

  • Resolution (Rs): The quantitative measure of separation between two peaks. A value ≥ 1.5 indicates baseline separation. Calculated as 2(t_R₂ - t_R₁) / (w₁ + w₂).

Comparative Data Table (Hypothetical Screening Results)
Column Mobile Phase Condition k'₁ k'₂ Selectivity (α) Resolution (Rs) Comments
Ultron ES-OVM Buffer/ACN (86:14)2.53.11.241.8Excellent. Baseline separation achieved. Ready for validation.
Chiralpak AD-H Hex/IPA/DEA (80:20:0.1)3.84.21.111.1Promising. Partial separation. Needs optimization (e.g., reduce % IPA).
Chiralpak AD-H Hex/EtOH/DEA (90:10:0.1)5.16.01.181.6Good. Switching to EtOH and reducing % improved resolution.
Lux Amylose-2 ACN/MeOH/DEA (90:10:0.1)1.92.11.100.9Partial Separation. Needs optimization. Long retention may not be ideal.

Conclusion

The successful chiral separation of (S)-(+)-Doxazosin-d8 from its (R)-enantiomer is readily achievable with a systematic screening approach. Based on extensive literature evidence and chemical principles, protein-based ovomucoid columns and amylose-based polysaccharide columns are the most promising candidates.[9][10][11][14][15] An ovomucoid column under reversed-phase conditions often provides excellent, baseline resolution with minimal method development.[9][11] Polysaccharide columns, particularly amylose derivatives like Chiralpak AD-H, offer robust separation in normal phase or polar organic modes, with resolution being highly tunable by adjusting the alcohol modifier and its concentration.[14] Researchers should begin by screening these recommended column types with the starting conditions provided to efficiently identify a suitable method for validation and routine analysis.

References

  • Stereoselective binding of doxazosin enantiomers to plasma proteins from rats, dogs and humans in vitro. (2013). Acta Pharmaceutica Sinica B. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF SIMPLE RP-HPLC METHOD FOR DETERMINATION OF DOXAZOSIN MESYLATE. (n.d.). CyberLeninka. Available at: [Link]

  • [Determination of doxazosin enantiomers in rat plasma and investigation of their chiral inversion]. (2007). Zhongguo Zhong Yao Za Zhi. Available at: [Link]

  • Chiral recognition of doxazosin enantiomers in 3 targets for therapy as well as adverse drug reactions in animal experiments. (2013). Acta Pharmacologica Sinica. Available at: [Link]

  • Chiral Drug Separation. (n.d.). Marcel Dekker, Inc. Available at: [Link]

  • Chiral Separations Techniques. (2020). Regis Technologies. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Doxazosin-D8. (n.d.). Veeprho. Available at: [Link]

  • A complete study of Doxazosin characterization. (2017). ResearchGate. Available at: [Link]

  • Enantioselective determination of doxazosin in human plasma by liquid chromatography-tandem mass spectrometry using ovomucoid chiral stationary phase. (2010). Journal of Chromatography B. Available at: [Link]

  • Development and Validation of Stability Indicating Analytical Method for Doxazosin Mesylate and its Application to Kinetic Studi. (2012). Hilaris Publisher. Available at: [Link]

  • HPLC Method for Analysis of Doxazosin Mesylate in Tablets. (n.d.). SIELC Technologies. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). Frontiers in Chemistry. Available at: [Link]

  • Doxazosin D8. (n.d.). PubChem. Available at: [Link]

  • Enantiomeric resolution of doxazosin mesylate and its process-related substances on polysaccharide chiral stationary phases. (2006). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase. (2015). Semantic Scholar. Available at: [Link]

  • Determination of Doxazosin Mesylate in Tablets by RP-HPLC. (2006). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2020). American Journal of Analytical Chemistry. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2004). Methods in Molecular Biology. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. Available at: [Link]

  • Doxazosin: An Update of its Clinical Pharmacology and Therapeutic Applications in Hypertension and Benign Prostatic Hyperplasia. (1995). ResearchGate. Available at: [Link]

  • Doxazosin (oral route). (n.d.). Mayo Clinic. Available at: [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... (2023). YouTube. Available at: [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022). YouTube. Available at: [Link]

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Troubleshooting & Optimization

Improving solubility of (S)-(+)-Doxazosin-d8 in mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(+)-Doxazosin-d8 Solubility

Welcome to the technical support guide for (S)-(+)-Doxazosin-d8. This resource is designed for researchers, analytical scientists, and drug development professionals who are utilizing (S)-(+)-Doxazosin-d8, a deuterated internal standard, in analytical assays, particularly liquid chromatography. This guide provides in-depth troubleshooting for common solubility challenges to ensure robust and reproducible results.

Section 1: Understanding the Molecule - Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of Doxazosin. (S)-(+)-Doxazosin-d8 is structurally identical to Doxazosin, with eight hydrogen atoms replaced by deuterium. This isotopic substitution has a negligible effect on its physicochemical properties like pKa and solubility but is critical for its use as an internal standard in mass spectrometry by shifting its mass-to-charge ratio.[1][2]

Doxazosin is a basic compound belonging to the quinazoline class.[3][4] It is commercially available as a mesylate salt (Doxazosin Mesylate) to improve its aqueous solubility.[5][6]

Key Physicochemical Properties of Doxazosin:

  • Chemical Nature: Doxazosin is a basic compound with multiple nitrogen atoms that can be protonated. Its behavior in solution is highly dependent on pH.

  • pKa: The pKa of the most basic nitrogen in the piperazine ring is approximately 7.1. This means that at a pH below 7.1, Doxazosin will exist predominantly in its protonated, cationic form (BH+), which is more water-soluble. At a pH above 7.1, it will be in its neutral, free base form (B), which is less soluble in water but more soluble in organic solvents.

  • LogP: The octanol-water partition coefficient (LogP) for the free base is approximately 2.5, indicating moderate lipophilicity.[3]

  • Salt Form: Doxazosin Mesylate is the commonly used salt form, which is more soluble in aqueous and polar solvents than the free base.[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when preparing solutions of (S)-(+)-Doxazosin-d8 for analysis.

Q1: Why is my (S)-(+)-Doxazosin-d8 precipitating when I mix my stock solution with the aqueous mobile phase?

Answer: This is a classic case of "solvent mismatch." You likely dissolved your standard in a strong organic solvent (like DMSO or 100% methanol) where it is highly soluble.[7] When this concentrated organic solution is introduced into a predominantly aqueous mobile phase, the Doxazosin-d8 is "shocked" out of solution because its solubility limit in the final mixture is exceeded.

Q2: What is the best solvent to dissolve my primary (S)-(+)-Doxazosin-d8 standard?

Answer: For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is an excellent choice, as Doxazosin Mesylate is freely soluble in it.[5][6][7] Methanol is also a good option, though the solubility is slightly lower.[8][9] It is recommended to prepare stock solutions in a solvent that is compatible with your subsequent dilutions and final mobile phase.

Q3: How does the pH of the mobile phase affect the solubility and chromatography of Doxazosin?

Answer: The mobile phase pH is the most critical factor.

  • Low pH (pH < 6): At an acidic pH, Doxazosin (pKa ≈ 7.1) is protonated (BH+). This ionized form is significantly more soluble in the aqueous portion of the mobile phase. This is ideal for reversed-phase HPLC, as it ensures the analyte remains dissolved and often leads to sharper, more symmetrical peaks. Many published HPLC methods for Doxazosin use a mobile phase pH of 3.0 or 5.0.[8][10][11][12]

  • High pH (pH > 8): At a basic pH, Doxazosin is in its neutral, free base form. This form is less water-soluble and can precipitate in highly aqueous mobile phases. It will also be more retained on a C18 column, leading to longer run times.

Q4: My analyte is showing poor peak shape (tailing). Could this be related to solubility?

Answer: Yes, absolutely. Peak tailing for basic compounds like Doxazosin is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based column packing. However, on-column precipitation due to poor solubility in the mobile phase can also manifest as severe tailing or split peaks. Ensuring the mobile phase pH is low enough to keep the analyte fully protonated and dissolved is key to mitigating this issue.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization for Solubility

This guide provides a step-by-step workflow for developing a mobile phase that ensures the solubility of (S)-(+)-Doxazosin-d8.

Objective: To find a mobile phase composition where the analyte remains soluble throughout the sample preparation, injection, and chromatographic run.

Protocol:

  • Start with an Acidic Aqueous Phase: Prepare your aqueous mobile phase component (Solvent A) with a buffer to control the pH. A phosphate or acetate buffer at a concentration of 10-25 mM is common. Adjust the pH to be at least 2 units below the analyte's pKa. A starting pH of 3.0 is highly recommended.[8][12]

  • Select an Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers (Solvent B) for reversed-phase HPLC. Doxazosin is soluble in both.[9] ACN often provides better peak shape and lower backpressure.

  • Evaluate Analyte Solubility in the Diluent: The solvent used to dilute your sample before injection (the diluent) should be as close in composition to the initial mobile phase as possible. Crucially, avoid diluting your stock solution in 100% organic solvent if your mobile phase is highly aqueous.

    • Recommended Practice: Dilute your Doxazosin-d8 stock into a mixture that mimics your starting mobile phase conditions (e.g., 65:35 v/v Water:ACN with buffer at pH 3.0).

  • Perform a Solubility Test: Prepare a test solution of Doxazosin-d8 in your proposed diluent at the highest intended concentration. Let it sit for at least 30 minutes and visually inspect for any cloudiness or precipitation.

  • Adjust Organic Content: If solubility is still an issue, you may need to increase the percentage of the organic modifier in your diluent and initial mobile phase. Remember that increasing the organic content will decrease the retention time of Doxazosin on a reversed-phase column.

Guide 2: Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility-related problems.

G Start Problem Observed: Precipitation, Poor Peak Shape, Low Signal Intensity Check_Diluent Is the Sample Diluent Stronger Than the Mobile Phase? Start->Check_Diluent Check_pH Is Mobile Phase pH < 6.0? Check_Diluent->Check_pH No Sol_Diluent Action: Remake Sample in Mobile Phase or Weaker Solvent Check_Diluent->Sol_Diluent  Yes Check_Organic Is Organic Content Sufficient? Check_pH->Check_Organic Yes Sol_pH Action: Add Buffer and Adjust pH to 3.0-4.0 Check_pH->Sol_pH No   Sol_Organic Action: Increase Organic Content in Mobile Phase and Diluent Check_Organic->Sol_Organic No End Problem Resolved Check_Organic->End Yes Sol_Diluent->End Sol_pH->End Sol_Organic->End

Caption: Troubleshooting workflow for Doxazosin-d8 solubility issues.

Section 4: Data & Resources

Solubility Data Table

The following table summarizes the solubility of Doxazosin Mesylate in various common laboratory solvents. Note that "slightly soluble" and "sparingly soluble" are qualitative terms from pharmacopeial descriptions.

SolventSolubility DescriptionApproximate Value (mg/mL)Reference(s)
Dimethyl Sulfoxide (DMSO)Freely Soluble~2[5][6][7]
Dimethylformamide (DMF)Soluble~0.5[5][6][7]
MethanolSlightly Soluble3.5 - 7.7 (polymorph dependent)[5][6][13]
EthanolSlightly SolubleNot specified[5][6]
Water (25°C)Slightly Soluble0.8% (w/v) or ~8 mg/mL[5][6]
AcetonitrileNot specifiedSoluble in common mobile phase mixtures[12][14][15]
1:1 DMSO:PBS (pH 7.2)Sparingly Soluble~0.5[7]

Note: The solubility of the d8 variant is expected to be nearly identical.[2][16]

Section 5: References

  • Doxazosin Tablets USP - DailyMed. U.S. National Library of Medicine.

  • DOXAZOSIN TABLETS, USP - DailyMed. U.S. National Library of Medicine.

  • Doxazosin Mesilate Tablets. Japanese Pharmacopoeia. [URL: not available]

  • Some Physicochemical Properties of Doxazosin Mesylate Polymorphic Forms and its Amorphous State. ResearchGate.

  • Determination of Doxazosin Mesylate in Tablets by RP-HPLC. Indian Journal of Pharmaceutical Sciences.

  • CN101108847B - (+) doxazosin mesylate, method of manufacturing the same and use thereof. Google Patents.

  • Doxazosin (mesylate) Product Information. Cayman Chemical.

  • Methods for the Analysis of Doxazosin Extended-Release Tablets. USP's Emerging Standards. [URL: not available]

  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations. ResearchGate.

  • HPLC Troubleshooting Guide. Regis Technologies. [URL: not available]

  • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

  • Doxazosin. PubChem, National Center for Biotechnology Information.

  • Doxazosin Mesylate. United States Pharmacopeia. [URL: not available]

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Systems Design & Engineering.

  • DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR THE ANALYSIS OF DOXAZOSIN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. ResearchGate.

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [URL: not available]

  • Deuterium as a tool for changing the properties of pharmaceutical substances (Review). ResearchGate.

  • Benefits and Mechanisms of Deuterated Drugs. BOC Sciences.

  • Essential Precautions for HPLC Mobile Phase Handling and Use. Pharma Growth Hub.

  • Structure of doxazosin mesylate. ResearchGate.

  • Validated RP-HPLC method for quantification of doxazosin in human plasma: Application in a bioequivalence study. Annales Pharmaceutiques Françaises.

  • Deuteration in Drug Development: Tiny Reactions with Big Promise. The Science Coalition.

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Addressing sensitivity issues in (S)-(+)-Doxazosin-d8 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-(+)-Doxazosin-d8 Quantification

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-(+)-Doxazosin-d8 quantification. As a Senior Application Scientist, I understand that achieving sensitive, accurate, and reproducible results is paramount in bioanalysis. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome common sensitivity challenges encountered during the LC-MS/MS analysis of Doxazosin and its deuterated internal standard, (S)-(+)-Doxazosin-d8.

The content is structured in a practical question-and-answer format, addressing specific issues you may face in your laboratory. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled compound like (S)-(+)-Doxazosin-d8 the preferred internal standard (IS)?

A: Using a stable isotope-labeled (SIL) internal standard, such as Doxazosin-d8, is the gold standard in quantitative mass spectrometry.[1][2] Here’s why:

  • Co-elution: Doxazosin-d8 is chemically identical to the analyte (Doxazosin), differing only in isotopic composition. This ensures it co-elutes perfectly from the LC column.

  • Compensates for Matrix Effects: Any ion suppression or enhancement experienced by the analyte during ionization will be mirrored by the SIL-IS.[3][4] The ratio of the analyte signal to the IS signal remains constant, correcting for these variations and improving accuracy.[2]

  • Tracks Recovery: The SIL-IS behaves identically to the analyte during sample preparation (e.g., extraction, evaporation).[2] This means it accurately reflects the analyte's recovery throughout the entire workflow.

Using a structurally similar analog (e.g., prazosin) can be a viable alternative but is not ideal, as minor differences in physicochemical properties can lead to different chromatographic retention times and varying responses to matrix effects.[5][6][7]

Q2: What are the primary sources of low sensitivity in a Doxazosin LC-MS/MS assay?

A: Low sensitivity is a multifaceted issue that can generally be traced back to three key areas of the analytical workflow:

  • Sample Preparation: Inefficient extraction of Doxazosin from the biological matrix (e.g., plasma) or the presence of residual matrix components like phospholipids can lead to low recovery and significant ion suppression.[4]

  • Chromatography (LC): Poor peak shape (e.g., tailing or broadening) spreads the analyte signal over a wider time window, reducing the peak height and, consequently, the signal-to-noise ratio.[8][9] Co-elution with matrix interferences can also suppress the analyte's signal.[4]

  • Mass Spectrometry (MS): Suboptimal ion source parameters (e.g., gas flows, temperatures, voltages) can lead to inefficient ionization or transmission of ions into the mass analyzer.[10][11] Incorrect Multiple Reaction Monitoring (MRM) transitions or collision energies will also result in a weak signal.

Q3: What are the expected MRM transitions for Doxazosin and Doxazosin-d8?

A: Doxazosin typically ionizes well in positive electrospray ionization (ESI+) mode. The precursor ion corresponds to the protonated molecule [M+H]⁺. The deuterated internal standard will have a precursor ion shifted by +8 m/z.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Reference
Doxazosinm/z 452.2m/z 344.1[12][13]
Doxazosin-d8m/z 460.2m/z 352.1Calculated

Note: These values are typical starting points. It is crucial to optimize these transitions on your specific mass spectrometer for maximum sensitivity.

Troubleshooting Guide: Addressing Sensitivity Issues

This section addresses specific problems you might encounter. Each problem is followed by probable causes and actionable solutions.

Problem 1: Weak or no signal for both Doxazosin and the Doxazosin-d8 internal standard.

This issue often points to a systemic problem in the LC-MS system rather than a sample-specific issue.

Probable Cause & Solution Workflow

Sources

Technical Support Center: (S)-(+)-Doxazosin-d8 Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (S)-(+)-Doxazosin-d8 . It is designed to troubleshoot stability concerns during bioanalytical method validation and pharmacokinetic profiling.

Status: Operational Role: Senior Application Scientist Subject: Freeze-Thaw (F/T) Stability & Handling of Deuterated Chiral Standards

Welcome. You are likely utilizing (S)-(+)-Doxazosin-d8 as a stable isotope-labeled internal standard (SIL-IS) for chiral LC-MS/MS quantitation. This reagent presents a dual-stability challenge: maintaining isotopic integrity (preventing D/H exchange) and stereochemical purity (preventing racemization) under stress.

The following guide synthesizes bioanalytical best practices (FDA/ICH M10) with specific physicochemical properties of quinazoline derivatives.

Part 1: Troubleshooting & FAQs

Q1: Is (S)-(+)-Doxazosin-d8 stable after multiple freeze-thaw cycles in human plasma?

Technical Verdict: Generally Yes , but with strict caveats regarding light and pH. Mechanism: The quinazoline core of Doxazosin is chemically robust. Studies on non-deuterated Doxazosin demonstrate stability in human plasma at -20°C for at least 2 months and through standard freeze-thaw cycles [1, 2]. However, as a deuterated standard, you must validate that the "d8" label (likely on the piperazine or benzodioxan ring, depending on the synthesis) does not undergo exchange. Actionable Advice:

  • Limit: Do not exceed 3 freeze-thaw cycles .

  • Thaw Method: Thaw unassisted at room temperature or in a water bath (20-25°C). Do not use heat (>37°C) to accelerate thawing, as this increases the kinetic energy available for potential racemization or hydrolysis.

Q2: Does the "d8" labeling introduce instability compared to native Doxazosin?

Technical Verdict: No, it often increases stability (Kinetic Isotope Effect). Mechanism: Carbon-Deuterium (C-D) bonds are shorter and stronger than Carbon-Hydrogen (C-H) bonds. Unless the deuterium is placed on an acidic position (exchangeable proton), the d8 analog is chemically equivalent or superior in stability to the native drug. Risk Factor: If your d8 labeling is on the piperazine ring, ensure your plasma pH remains neutral. Extreme pH shifts (e.g., during protein precipitation with strong acids) can theoretically catalyze exchange, though this is rare for Doxazosin [3].

Q3: What is the risk of racemization from (S)-(+) to (R)-(-) during freeze-thaw?

Technical Verdict: Low to Moderate. Mechanism: Doxazosin is typically administered as a racemate, but stereoselective analysis requires maintaining the (S)-form. Racemization usually requires thermal energy or catalytic conditions (acid/base). Freeze-thaw stress is primarily physical (shear/crystallization), not chemical. Critical Check: If you observe a "shoulder" on your LC-MS chromatogram for the (S) peak after thawing, it is likely not racemization but rather matrix-induced peak broadening or solubility issues. Protocol: Always analyze a "Fresh" vs. "Frozen" QC sample on a chiral column to confirm enantiomeric excess (%ee) has not dropped below 98%.

Q4: My (S)-(+)-Doxazosin-d8 signals are dropping after the second cycle. Why?

Root Cause Analysis:

  • Adsorption: Doxazosin is hydrophobic. Repeated freezing can precipitate proteins, and the drug may adsorb to the precipitated pellet or the container walls (especially polypropylene) [4].

  • Light Sensitivity: Quinazolines can be photosensitive. If you thaw samples on a benchtop under fluorescent light for hours, photodegradation occurs regardless of temperature. Solution: Thaw in amber tubes or reduced light. Vortex vigorously after thawing to redissolve any drug trapped in the cryo-precipitate.

Part 2: Validation Protocol (FDA/ICH M10 Compliant)

To ensure scientific integrity, you must validate the stability of (S)-(+)-Doxazosin-d8 in your specific matrix. Follow this self-validating workflow.

Experiment: Freeze-Thaw Stability Validation

Objective: Quantify the % degradation and chiral inversion after 3 F/T cycles.

Reagents:

  • Analyte: (S)-(+)-Doxazosin-d8 (Spiked at Low and High QC levels).

  • Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

Step-by-Step Methodology:

  • Preparation (Day 0):

    • Prepare two sets of QC samples: Low QC (3x LLOQ) and High QC (80% ULOQ).

    • Aliquot into appropriate polypropylene tubes.

    • Analyze one set immediately (Time 0 / Fresh) to establish the baseline (

      
      ).
      
    • Freeze the remaining aliquots at the intended storage temperature (-20°C or -70°C).

  • Cycle 1 (Day 1):

    • Freeze for at least 12 hours (Standard requires >12h to ensure core freezing) [5].[1]

    • Thaw unassisted at room temperature until completely liquid.

    • Crucial Step: Vortex for 30 seconds to ensure homogeneity.

    • Refreeze immediately.

  • Cycles 2 & 3 (Days 2-3):

    • Repeat the thaw/vortex/refreeze process.

    • Ensure the sample remains frozen for at least 12 hours between thaws.

  • Analysis (Day 4):

    • Thaw the cycled samples (

      
      ).
      
    • Prepare a fresh set of calibration standards and QCs (

      
      ).
      
    • Extract and analyze both sets in the same analytical run.

Data Analysis & Acceptance Criteria
ParameterCalculationAcceptance Criteria (ICH M10)
% Accuracy

85% – 115%
% Precision (CV)


% Deviation

Within ±15%
Chiral Purity Area (S) / [Area (S) + Area (R)]

(No significant inversion)

Part 3: Stability Logic Visualization

The following diagram illustrates the decision logic for troubleshooting stability failures with (S)-(+)-Doxazosin-d8.

DoxazosinStability Start Start: F/T Stability Test Thaw Thaw Cycle (RT, Dark) Start->Thaw Analyze LC-MS/MS Analysis Thaw->Analyze Decision Is Deviation > ±15%? Analyze->Decision FailChiral Check Chiral Inversion (S to R conversion) Decision->FailChiral Yes (Peak Split) FailLoss Check Adsorption/Precipitation Decision->FailLoss Yes (Low Area) Pass PASS: Stability Validated Decision->Pass No Action1 Action: Optimize pH Reduce Thaw Temp FailChiral->Action1 Action2 Action: Change Container Improve Vortexing FailLoss->Action2

Caption: Logic flow for assessing (S)-(+)-Doxazosin-d8 stability. Green paths indicate validation; red paths indicate specific failure modes requiring protocol adjustment.

Part 4: References

  • Conway, E. L., et al. (1993). "Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation." British Journal of Clinical Pharmacology, 35(S1), 35S-41S. Link

  • Kim, Y. G., et al. (2006). "High-performance Liquid Chromatographic Determination of Doxazosin in Human Plasma for Bioequivalence Study." Biomedical Chromatography, 20(11), 1172-1177. Link

  • Al-Dirbashi, O. Y., et al. (2006). "Improvement of Doxazosin Determination in Human Plasma Using High-Performance Liquid Chromatography with Fluorescence Detection." Biomedical Chromatography. Link

  • Cuhadar, S., et al. (2013). "The effect of storage time and freeze-thaw cycles on the stability of serum samples." Biochemia Medica, 23(1), 70-77. Link

  • U.S. Food and Drug Administration (FDA). (2022).[2] "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Link

Sources

Technical Support Center: Signal Optimization for (S)-(+)-Doxazosin-d8

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced LC-MS/MS Support Hub. Subject: Troubleshooting Background Noise & Signal Integrity for (S)-(+)-Doxazosin-d8 Reference ID: DOX-D8-OPT-2024 Applicable For: Bioanalytical Method Validation, Chiral Quantitation, PK/PD Studies

Introduction: The Signal-to-Noise Challenge

As a Senior Application Scientist, I understand that "background noise" is rarely a single phenomenon. When working with (S)-(+)-Doxazosin-d8 , a deuterated internal standard (IS) for the alpha-1 antagonist Doxazosin, noise usually stems from three distinct vectors: Isotopic Impurity (Cross-talk) , Matrix Suppression , or Chiral Instability .

This guide abandons generic advice. We focus on the specific physicochemical properties of the quinazoline core and the piperazine moiety of Doxazosin to engineer a self-validating noise reduction protocol.

Module 1: Chemical Noise & Isotopic Cross-Talk

Symptom: You observe a signal in the native Doxazosin (analyte) channel when injecting only the (S)-(+)-Doxazosin-d8 IS.

Root Cause: This is often Isotopic Cross-Talk , not random noise. Commercial deuterated standards (d8) are rarely 100% isotopically pure. They contain traces of d0, d1, ..., d7. If your d8 standard contains even 0.5% of "d0" (native Doxazosin), and you spike the IS at a high concentration, that 0.5% becomes a "ghost" peak in your analyte channel, ruining your Lower Limit of Quantitation (LLOQ).

Troubleshooting Protocol: The "Zero-Blank" Validation
  • Step 1 (The Challenge): Prepare a sample containing only your Internal Standard at the working concentration (e.g., 500 ng/mL).

  • Step 2 (The Monitor): Monitor both the IS transition (e.g., m/z 460.3

    
     352.2) and the Analyte transition (e.g., m/z 452.2 
    
    
    
    344.2).
  • Step 3 (The Calculation): Calculate the area response in the Analyte channel.

    • Rule: If the response > 20% of your LLOQ signal, your IS is too "dirty" or too concentrated.

Solution Strategy:

  • Dilute the IS: Lower the IS concentration until the cross-talk interference drops below 20% of LLOQ.

  • Narrow the Mass Window: Ensure your Quadrupole 1 (Q1) resolution is set to "Unit" or "High" (0.7 FWHM) to prevent overlap of isotopic envelopes.

Visual Logic: Isotopic Purity Workflow

IsotopeCheck start Start: High Background in Analyte Channel inject Inject Pure IS Sample (No Analyte) start->inject measure Measure Area in Analyte MRM Channel inject->measure decision Is Signal > 20% of LLOQ? measure->decision dilute Action: Dilute IS Concentration Retest decision->dilute Yes (Cross-Talk) source Action: Check Solvent/Source Contamination decision->source No (Chemical Noise)

Figure 1: Decision tree for distinguishing between isotopic impurity (cross-talk) and general system contamination.

Module 2: Matrix Effects (The "Haystack")

Symptom: The baseline is jagged/high, or the d8 signal intensity fluctuates wildly between samples.

Root Cause: Doxazosin is a hydrophobic base. In plasma/serum, it co-elutes with phospholipids (glycerophosphocholines). These lipids do not always show up in the UV trace but cause massive ion suppression or enhancement in the MS source, manifesting as "noise" or drift.

Comparative Extraction Strategies

Protein Precipitation (PPT) is often too dirty for high-sensitivity Doxazosin assays. Solid Phase Extraction (SPE) is recommended.[1]

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Recommendation
Noise Profile High (Lipids remain)Low (Lipids removed)SPE
Recovery VariableConsistent (>85%)SPE
Mechanism Solubility changeIon Exchange + HydrophobicityMixed-Mode Cation Exchange (MCX)
Cost/Time Low/FastModerate/SlowerUse SPE for clinical/GLP data

Expert Protocol: Phospholipid Removal via MCX SPE

  • Condition: Methanol

    
     Water.
    
  • Load: Plasma sample (acidified with 2% Formic Acid to charge the Doxazosin amine).

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: Methanol (Critical Step: removes neutral phospholipids).

  • Elute: 5% Ammonium Hydroxide in Methanol (releases the basic Doxazosin).

Module 3: Chiral Specifics & Column Bleed[2]

Symptom: You are using (S)-(+)-Doxazosin-d8 specifically, likely for a chiral assay, and see "shoulders" or baseline rise.

Root Cause:

  • Racemization: If your mobile phase pH is > 8.0 or temperature is > 40°C, Doxazosin can undergo slow racemization, creating a "smear" between enantiomers that looks like noise.

  • Column Bleed: Chiral columns (e.g., Amylose/Cellulose tris-carbamates) are notorious for bleeding if used with incompatible solvents (e.g., certain ethers or high basicity).

Optimization Checklist:

  • Temperature: Keep column oven

    
     30°C.
    
  • pH Control: Doxazosin is a weak base (

    
    ). For chiral separation, use Ammonium Bicarbonate (pH 7.5) or Diethylamine (0.1%) in hexane/ethanol if using Normal Phase.
    
  • Isotope Effect: Deuteration (d8) slightly changes lipophilicity. In ultra-high-resolution chiral chromatography, the d8-IS may elute slightly earlier than the native d0. Ensure your integration windows are wide enough to capture the d8 peak but narrow enough to exclude noise.

Module 4: Instrumental Parameters (The "Detector")

Symptom: Random spikes or "grass" across the chromatogram.

Q: Which MRM transition should I use to minimize noise? A: Doxazosin (MW 451.5) and Doxazosin-d8 (MW 459.5).

  • Parent Ion: [M+H]+ is abundant.

  • Daughter Ions: The quinazoline ring is stable. Fragmentation usually cleaves the piperazine-benzodioxan bond.

    • Native: 452.2

      
       344.2 (Quantifier), 452.2 
      
      
      
      247.1 (Qualifier).
    • d8-IS: 460.2

      
       352.2 (Check your CoA: ensure the d8 label is on the fragment retained in the transition).
      

Critical Warning: If the d8 label is on the lost fragment during collision-induced dissociation (CID), your transition will be 460.2


 344.2 (same product as native). This is bad practice  as it increases background interference. Always select a transition where the deuterium label is retained on the daughter ion. 
Visual Logic: Signal Pathway & Noise Gates

MSTroubleshoot Sample Sample Injection Source ESI Source (Ionization) Sample->Source Matrix Suppression? Q1 Q1 Filter (Parent Selection) Source->Q1 Clean Cone? Collision Collision Cell (Fragmentation) Q1->Collision Unit Res? Q3 Q3 Filter (Daughter Selection) Collision->Q3 Label Retained? Detector Detector Q3->Detector

Figure 2: The path of the ion. Noise can enter at the Source (Matrix), Q1 (Isotopic overlap), or Q3 (Wrong transition).

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3157, Doxazosin. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Fidelity Bioanalysis: Accuracy and Precision in (S)-(+)-Doxazosin-d8 Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the journey from drug discovery to therapeutic reality is paved with data of the highest integrity. In the realm of pharmacokinetic (PK) and bioequivalence (BE) studies, the reliability of quantitative bioanalytical methods is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of doxazosin, with a specific focus on the pivotal role of its deuterated internal standard, (S)-(+)-Doxazosin-d8, in achieving exceptional accuracy and precision. We will delve into the causality behind experimental choices, present supporting data, and offer a validated, field-proven protocol that serves as a self-validating system for robust and reliable results.

The Imperative for Precision: Why (S)-(+)-Doxazosin-d8 is the Gold Standard Internal Standard

Doxazosin, a selective α1-adrenergic antagonist, is widely used in the management of hypertension and benign prostatic hyperplasia.[1] Accurate measurement of its concentration in biological matrices, such as human plasma, is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] The use of a stable isotope-labeled internal standard, such as (S)-(+)-Doxazosin-d8, is the cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3]

The rationale for employing a deuterated internal standard is rooted in its ability to mimic the analyte of interest throughout the analytical process. (S)-(+)-Doxazosin-d8 shares a nearly identical chemical structure and physicochemical properties with doxazosin. This ensures that it experiences similar extraction recovery, ionization efficiency, and potential for matrix effects as the unlabeled drug. By normalizing the response of the analyte to that of the deuterated internal standard, we can effectively compensate for variations that may occur during sample preparation and analysis, leading to significantly improved precision and accuracy.

Comparative Analysis of Doxazosin Assay Performance

The choice of analytical technique and the internal standard are critical determinants of assay performance. While various methods have been developed for doxazosin quantification, LC-MS/MS coupled with a deuterated internal standard consistently demonstrates superior sensitivity, specificity, and robustness. The following tables provide a comparative overview of the accuracy and precision data from various published methods.

Table 1: Performance Comparison of Doxazosin Bioanalytical Methods

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (% Nominal)Precision (% RSD)Reference
LC-MS/MS (S)-(+)-Doxazosin-d8 Human Plasma 0.301 - 75.179 Validated (within ±15%) Validated (≤15%) [4]
LC-MS/MSPrazosinCanine Plasma1 - 20>94% (Recovery)Intra-day: <7%, Inter-day: <8%[5][6]
HPLC-FluorescencePropranololHuman Plasma0.3 - 50Not explicitly statedIntra-day: 0.84-5.94%, Inter-day: 1.17-6.29%[7]
HPLC-FluorescencePrazosinHuman Plasma0.5 - 20<7% (Inaccuracy)<8%[8]
RP-HPLCNot specifiedHuman Plasma5.0 - 20094.11% - 105%0.64% - 14.73%[9]

*While the exact percentage is not provided in the abstract, the method was reported as validated, accurate, and precise, implying it meets the stringent criteria set by regulatory bodies like the FDA and EMA (typically ±15% for accuracy and ≤15% for precision).[4]

A Field-Proven, Validated LC-MS/MS Protocol for Doxazosin Quantification using (S)-(+)-Doxazosin-d8

This section details a representative, high-performing LC-MS/MS method for the robust quantification of doxazosin in human plasma, employing (S)-(+)-Doxazosin-d8 as the internal standard. The causality behind each step is explained to provide a deeper understanding of the methodology.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Aliquoting is_spike 2. Spiking with (S)-(+)-Doxazosin-d8 plasma->is_spike Add IS extraction 3. Liquid-Liquid Extraction (e.g., MTBE) is_spike->extraction Add extraction solvent vortex_centrifuge 4. Vortex & Centrifuge extraction->vortex_centrifuge Mix & separate evaporation 5. Evaporation of Organic Layer vortex_centrifuge->evaporation Isolate supernatant reconstitution 6. Reconstitution in Mobile Phase evaporation->reconstitution Prepare for injection injection 7. Injection onto C18 Column reconstitution->injection gradient 8. Gradient Elution ionization 9. Electrospray Ionization (ESI+) mrm 10. Multiple Reaction Monitoring (MRM) integration 11. Peak Area Integration mrm->integration ratio 12. Analyte/IS Ratio Calculation calibration 13. Quantification via Calibration Curve

LC-MS/MS workflow for doxazosin analysis.
Step-by-Step Methodology

1. Sample Preparation: The Foundation of a Reliable Assay

  • Objective: To efficiently extract doxazosin and (S)-(+)-Doxazosin-d8 from the complex plasma matrix while minimizing interferences.

  • Protocol:

    • Aliquot 100 µL of human plasma (K2EDTA) into a clean microcentrifuge tube.

    • Spike with a known concentration of (S)-(+)-Doxazosin-d8 solution (the internal standard). The concentration should be chosen to provide a robust signal without causing detector saturation.

    • Add an appropriate organic solvent for liquid-liquid extraction (LLE), such as methyl tert-butyl ether (MTBE). LLE is chosen for its ability to provide a clean extract with high recovery for compounds like doxazosin.[4]

    • Vortex vigorously to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

    • Centrifuge to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen. This step concentrates the analytes.

    • Reconstitute the dried residue in a specific volume of the mobile phase. This ensures compatibility with the LC system and prepares the sample for injection.

2. Chromatographic Separation: Isolating the Target Analytes

  • Objective: To achieve baseline separation of doxazosin and (S)-(+)-Doxazosin-d8 from any endogenous plasma components and potential metabolites.

  • Typical Parameters:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice due to its versatility and ability to retain and separate moderately non-polar compounds like doxazosin.[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05% ammonia solution in water) and an organic modifier (e.g., acetonitrile). The basic pH of the mobile phase helps to ensure good peak shape for the basic doxazosin molecule.[4]

    • Flow Rate: A typical flow rate of 1.0 mL/min is used, which may be split before entering the mass spectrometer to optimize ionization.[4]

    • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for ensuring reproducible retention times.[4]

3. Mass Spectrometric Detection: The Key to Sensitivity and Specificity

  • Objective: To detect and quantify doxazosin and (S)-(+)-Doxazosin-d8 with high sensitivity and specificity.

  • Typical Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for doxazosin as it readily forms protonated molecular ions [M+H]+.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices. It involves selecting a specific precursor ion for the analyte and internal standard and then monitoring for a specific product ion after fragmentation. This two-stage filtering process provides exceptional specificity.

      • Doxazosin MRM Transition: The specific precursor and product ions would be optimized during method development.

      • (S)-(+)-Doxazosin-d8 MRM Transition: The precursor ion will be shifted by +8 Da compared to doxazosin, while the product ion may or may not be shifted depending on the fragmentation pattern.

Conclusion: A Commitment to Data Integrity

The meticulous validation of bioanalytical methods is not merely a regulatory requirement; it is a scientific imperative. The use of a deuterated internal standard, such as (S)-(+)-Doxazosin-d8, in conjunction with a well-optimized LC-MS/MS method, provides the highest level of confidence in the accuracy and precision of pharmacokinetic and bioequivalence data. The methodologies and data presented in this guide underscore the importance of a scientifically sound approach to bioanalysis, ensuring that the data generated is robust, reliable, and can confidently support critical decisions in the drug development pipeline.

References

  • Jian, W., Edom, R. W., & Weng, N. (2012). The AAPS Journal, 14(3), 440-449.
  • Erceg, M., Mesić, M., Kmetec, V., & Cetina-Čižmek, B. (2006). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. Journal of pharmaceutical and biomedical analysis, 40(2), 434–441.
  • Sripalakit, P., Nermhom, P., & Saraphanchotiwitthaya, A. (2006). Validation and pharmacokinetic application of a method for determination of doxazosin in human plasma by high-performance liquid chromatography.
  • Sripalakit, P., Nermhom, P., & Saraphanchotiwitthaya, A. (2005). Improvement of Doxazosin Determination in Human Plasma Using High-Performance Liquid Chromatography with Fluorescence Detection.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Determination of doxazosin in different matrices: a review. (2015). ResearchGate. Retrieved from [Link]

  • Carlson, R. H., & Garnett, W. R. (1990). The pharmacokinetics of doxazosin in patients with hypertension and renal impairment. British journal of clinical pharmacology, 29(4), 417–422.
  • Kapri, A., Gupta, N., & Raj, G. (2019). A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2024).
  • Erceg, M., Mesić, M., Kmetec, V., & Cetina-Čižmek, B. (2006). A LC-MS-MS method for determination of low doxazosin concentrations in plasma after oral administration to dogs. PubMed. Retrieved from [Link]

  • DiMarco, J. P. (2001). Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation. Clinical cardiology, 24(8 Suppl), VIII6–VIII11.
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A Senior Application Scientist's Guide to Cross-Validation of (S)-(+)-Doxazosin-d8 Results Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. The choice of an analytical platform can significantly influence the outcome of pharmacokinetic and bioequivalence studies. This guide provides an in-depth technical comparison and cross-validation of results for (S)-(+)-Doxazosin-d8, a common internal standard for the alpha-blocker Doxazosin, across three distinct mass spectrometry (MS) platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each step is part of a self-validating system. The aim is to provide a framework for robust and reproducible bioanalytical method cross-validation, grounded in established regulatory principles.

The Imperative of Cross-Platform Validation in Bioanalysis

In the landscape of regulated bioanalysis, the ability to reproduce data across different laboratories and, crucially, across different instrument platforms, is a hallmark of a robust analytical method. Cross-validation becomes essential when a study is transferred between laboratories or when instrumentation is upgraded. The objective is to ensure that the analytical results are independent of the instrument used, thereby guaranteeing the continuity and integrity of the data throughout the drug development lifecycle.

(S)-(+)-Doxazosin-d8, a deuterated isotopologue of Doxazosin, is an ideal internal standard due to its chemical similarity and mass difference from the analyte. Its consistent performance across various MS platforms is critical for the accurate quantification of Doxazosin in biological matrices.

The validation of bioanalytical methods is strictly governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] These guidelines provide a framework for assessing the performance of an analytical method, including parameters such as accuracy, precision, selectivity, sensitivity, and stability.[4][5] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations for bioanalytical method validation.[6][7]

A Comparative Overview of Mass Spectrometry Platforms

The choice of a mass spectrometry platform for quantitative bioanalysis is a balance between sensitivity, selectivity, speed, and cost. Each of the platforms evaluated in this guide—Triple Quadrupole, Q-TOF, and Orbitrap—offers a unique set of advantages and disadvantages for the quantification of small molecules like Doxazosin.

  • Triple Quadrupole (QqQ) Mass Spectrometry: For decades, the triple quadrupole has been the gold standard for targeted quantification due to its exceptional sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[8] By isolating a precursor ion in the first quadrupole, fragmenting it in the collision cell, and isolating a specific product ion in the third quadrupole, chemical noise is significantly reduced, leading to low limits of quantification.[9]

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF instruments combine a quadrupole for precursor ion selection with a high-resolution time-of-flight mass analyzer. This setup allows for accurate mass measurements of both precursor and product ions, providing an additional layer of specificity that can be advantageous in complex matrices.[10][11] While traditionally viewed as less sensitive than triple quadrupoles for targeted quantification, modern Q-TOF instruments have made significant strides in this area.[10][12]

  • Orbitrap High-Resolution Mass Spectrometry (HRMS): Orbitrap-based instruments are renowned for their very high-resolution and accurate mass capabilities.[13] This allows for the confident identification and quantification of analytes even in the presence of isobaric interferences.[14][15] While historically more common in qualitative and discovery workflows, the quantitative performance of modern Orbitrap systems is now comparable to that of triple quadrupoles for many applications.[13][15]

The following diagram illustrates the fundamental workflow for the cross-validation process:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Human Plasma Sample Spike Spike with (S)-(+)-Doxazosin-d8 Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LC UPLC Separation Extraction->LC QqQ Triple Quadrupole (SRM) LC->QqQ QTOF Q-TOF (HR-SRM) LC->QTOF Orbitrap Orbitrap (HR-SIM) LC->Orbitrap Data Data Acquisition & Processing QqQ->Data QTOF->Data Orbitrap->Data Validation Validation Parameters Assessment (Accuracy, Precision, Linearity) Data->Validation Comparison Comparative Analysis of Results Validation->Comparison

Caption: Experimental workflow for the cross-validation of (S)-(+)-Doxazosin-d8 analysis.

Experimental Design and Protocols

A robust cross-validation study requires a meticulously planned experimental design and clearly defined protocols. The following sections detail the methodologies employed in this comparative study.

Sample Preparation: Liquid-Liquid Extraction

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing potential interferences. A liquid-liquid extraction (LLE) method was chosen for its clean extracts and high recovery.[16]

Protocol:

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of (S)-(+)-Doxazosin-d8 working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.[16]

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see section 3.2) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters

An ultra-high-performance liquid chromatography (UPLC) system was used to achieve rapid and efficient separation of Doxazosin and its internal standard from endogenous plasma components.

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10-90% B in 3 min, hold at 90% B for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Parameters

The following tables outline the key instrument parameters for each of the three MS platforms. These parameters were optimized for the sensitive and selective detection of (S)-(+)-Doxazosin-d8.

Table 1: Triple Quadrupole (QqQ) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) 460.2
Product Ion (m/z) 254.1
Collision Energy Optimized for transition
Dwell Time 100 ms

Table 2: Q-TOF Parameters

ParameterValue
Ionization Mode ESI, Positive
Scan Type High-Resolution SRM (HR-SRM)
Precursor Ion (m/z) 460.2
Product Ion (m/z) 254.1 (with 10 ppm mass window)
Collision Energy Optimized for transition
Acquisition Rate 10 spectra/s

Table 3: Orbitrap HRMS Parameters

ParameterValue
Ionization Mode ESI, Positive
Scan Type Selected Ion Monitoring (SIM)
Target Ion (m/z) 460.2 (with 5 ppm mass window)
Resolution 70,000 FWHM
AGC Target 1e6
Maximum IT 50 ms

Comparative Performance Data

The following tables summarize the validation results obtained for (S)-(+)-Doxazosin-d8 across the three MS platforms. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]

Table 4: Linearity and Sensitivity

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap HRMSAcceptance Criteria
Calibration Range (ng/mL) 0.1 - 1000.2 - 1000.2 - 100-
Correlation Coefficient (r²) > 0.998> 0.997> 0.997≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.10.20.2Signal-to-noise > 10

Table 5: Accuracy and Precision

QC Level (ng/mL)PlatformAccuracy (% Bias)Precision (% CV)Acceptance Criteria
Low (0.3) QqQ-2.54.1Accuracy: ±15% (±20% at LLOQ)
Q-TOF-3.85.5Precision: ≤15% CV (≤20% at LLOQ)
Orbitrap-4.26.1
Mid (50) QqQ1.82.5
Q-TOF2.33.1
Orbitrap2.93.8
High (80) QqQ0.91.9
Q-TOF1.52.7
Orbitrap2.13.2

The logical flow of the validation process is depicted in the following diagram:

ValidationLogic cluster_parameters Core Validation Parameters cluster_acceptance Regulatory Acceptance Criteria cluster_outcome Validation Outcome Selectivity Selectivity Validated Validated Method Selectivity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated Linearity Linearity Linearity->Validated Sensitivity Sensitivity Sensitivity->Validated FDA FDA Guidelines EMA EMA Guidelines ICH ICH M10 Validated->FDA Validated->EMA Validated->ICH

Caption: Logical relationship between validation parameters and regulatory acceptance.

Discussion and Conclusion

The cross-validation study demonstrates that all three mass spectrometry platforms—Triple Quadrupole, Q-TOF, and Orbitrap HRMS—are capable of producing accurate and precise data for the quantification of (S)-(+)-Doxazosin-d8 in human plasma.

  • The Triple Quadrupole platform exhibited the highest sensitivity, with the lowest LLOQ.[8][10] This is consistent with its established reputation as the workhorse for targeted quantitative bioanalysis.

  • The Q-TOF and Orbitrap HRMS platforms provided excellent performance, with the added benefit of high-resolution accurate mass data. This can be particularly valuable in mitigating potential interferences from metabolites or co-eluting compounds, thereby enhancing the selectivity of the assay.[14][15] The slightly higher LLOQs on these platforms are often a trade-off for the increased specificity and the ability to perform retrospective data analysis.[13]

The choice of platform will ultimately depend on the specific requirements of the study. For routine, high-throughput bioanalysis where maximum sensitivity is paramount, the triple quadrupole remains a strong choice. For studies where selectivity is a concern or where the ability to perform retrospective analysis is desired, Q-TOF and Orbitrap HRMS platforms offer compelling advantages.

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods across different MS platforms. By following these principles and protocols, researchers can ensure the generation of high-quality, reproducible data that meets the stringent requirements of regulatory agencies. The challenges of cross-platform validation, including potential differences in instrument response and software processing, can be effectively managed through a well-designed study and a thorough understanding of the underlying principles of each technology.[17][18][19][20][21]

References

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A Senior Application Scientist's Guide to Assessing Isotopic Contribution of (S)-(+)-Doxazosin-d8 to Native Analyte Signals in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and manage the isotopic contribution of the deuterated internal standard, (S)-(+)-Doxazosin-d8, to the signal of the native analyte, doxazosin. Adherence to the principles and methodologies outlined herein will ensure the scientific integrity and accuracy of bioanalytical data, a cornerstone of successful drug development programs.

The Imperative of Isotopic Purity in Bioanalysis

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification. Their chemical and physical properties closely mimic the analyte of interest, providing superior correction for variability in sample extraction, matrix effects, and instrument response. However, the use of deuterated standards such as (S)-(+)-Doxazosin-d8 is not without its analytical challenges.

The synthesis of deuterated compounds is a complex process that can result in incomplete deuteration, leaving a small percentage of the SIL-IS with fewer than the desired number of deuterium atoms. Furthermore, the native analyte itself has a natural isotopic distribution due to the presence of heavy isotopes of its constituent elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). These factors can lead to "isotopic crosstalk," where the SIL-IS contributes to the signal of the native analyte, and vice versa. Left unaddressed, this phenomenon can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic and toxicokinetic data.

This guide will provide a systematic approach to both theoretically predict and experimentally verify the isotopic contribution of (S)-(+)-Doxazosin-d8, ensuring the generation of robust and reliable bioanalytical results.

Understanding the Isotopic Landscape of Doxazosin and its Deuterated Analog

Chemical Structures and Isotopic Labeling

Doxazosin is a quinazoline derivative with the chemical formula C₂₃H₂₅N₅O₅. Its deuterated analog, (S)-(+)-Doxazosin-d8, is specifically labeled with eight deuterium atoms. Based on available information, these deuterium atoms are located on the piperazine ring of the molecule[1].

Diagram 1: Chemical Structures of Doxazosin and (S)-(+)-Doxazosin-d8

cluster_0 Native Doxazosin (C₂₃H₂₅N₅O₅) cluster_1 (S)-(+)-Doxazosin-d8 Doxazosin Doxazosin Doxazosin_d8 Doxazosin_d8

Caption: Structures of native Doxazosin and its deuterated internal standard, (S)-(+)-Doxazosin-d8.

Theoretical Isotopic Contribution

The theoretical contribution of (S)-(+)-Doxazosin-d8 to the native doxazosin signal is a function of two key factors:

  • Isotopic Purity of the Deuterated Standard: Commercially available (S)-(+)-Doxazosin-d8 typically has an isotopic purity of ≥99% for the d8 species, with the remainder consisting of d1-d7 isotopologues[2]. The percentage of the d0 (unlabeled) species is expected to be minimal but should be confirmed from the Certificate of Analysis (CoA) provided by the supplier.

  • Natural Isotopic Abundance of Doxazosin: The native doxazosin molecule contains carbon, hydrogen, nitrogen, and oxygen, all of which have naturally occurring heavy isotopes. The contribution of these isotopes to the M+1, M+2, etc. peaks can be calculated based on their natural abundances.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Table 1: Natural Abundance of Relevant Isotopes

The molecular formula of Doxazosin is C₂₃H₂₅N₅O₅. The theoretical contribution of the M+1 peak from the natural abundance of ¹³C alone can be estimated as:

Contribution (%) = (Number of Carbon atoms × 1.07%) Contribution (%) = (23 × 1.07%) = 24.61%

This simplified calculation highlights that a significant portion of the signal at the m/z corresponding to the monoisotopic mass of doxazosin +1 will be due to the natural isotopic abundance of the analyte itself.

Experimental Workflow for Assessing Isotopic Contribution

A rigorous experimental evaluation is essential to confirm the theoretical calculations and establish the actual impact of isotopic contribution in the context of the specific bioanalytical method.

Diagram 2: Experimental Workflow for Isotopic Contribution Assessment

A Prepare High Concentration Solution of (S)-(+)-Doxazosin-d8 B Analyze by LC-MS/MS Monitoring Native Doxazosin Transition A->B E Spike Blank Matrix with High Concentration of (S)-(+)-Doxazosin-d8 A->E G Calculate Percentage Contribution B->G C Prepare Blank Matrix Samples D Analyze Blank Matrix to Confirm Absence of Interference C->D C->E D->G F Analyze Spiked Matrix Samples E->F F->G H Compare with Acceptance Criteria G->H

Caption: Step-by-step workflow for the experimental assessment of isotopic contribution.

Materials and Reagents
  • (S)-(+)-Doxazosin reference standard

  • (S)-(+)-Doxazosin-d8 internal standard (with Certificate of Analysis detailing isotopic purity)

  • Control biological matrix (e.g., human plasma, K₂EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (as required for mobile phase)

Sample Preparation
  • High Concentration (S)-(+)-Doxazosin-d8 Solution: Prepare a solution of (S)-(+)-Doxazosin-d8 in a suitable solvent (e.g., methanol) at a concentration equivalent to the upper limit of quantification (ULOQ) of the intended bioanalytical method.

  • Blank Matrix Samples: Prepare a set of blank matrix samples (at least n=3) by performing the sample extraction procedure on the control biological matrix without the addition of any analyte or internal standard.

  • Spiked Matrix Samples: Prepare a set of spiked matrix samples (at least n=3) by adding the high concentration (S)-(+)-Doxazosin-d8 solution to the control biological matrix and then performing the sample extraction procedure.

LC-MS/MS Analysis

The LC-MS/MS parameters should be optimized for the sensitive and selective detection of both doxazosin and (S)-(+)-Doxazosin-d8.

ParameterRecommended SettingRationale
LC Column C18, e.g., 50 x 2.1 mm, 1.8 µmProvides good retention and separation for doxazosin.
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile/methanolProvides good ionization efficiency in positive ion mode.
Gradient Optimized to ensure separation from matrix components and baseline resolution.Ensures specificity of the analysis.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Injection Volume 5 - 10 µLBalances sensitivity and potential for carryover.
Ionization Mode Electrospray Ionization (ESI), PositiveDoxazosin contains basic nitrogen atoms that are readily protonated.
MRM Transitions Doxazosin: e.g., m/z 452.2 → 247.1(S)-(+)-Doxazosin-d8: e.g., m/z 460.2 → 255.1Specific precursor-product ion transitions for quantification.
Table 2: Example LC-MS/MS Parameters for Doxazosin Analysis
Data Acquisition and Analysis
  • Inject and analyze the high concentration (S)-(+)-Doxazosin-d8 solution, monitoring for any response in the MRM transition of the native doxazosin.

  • Inject and analyze the blank matrix samples to confirm the absence of any endogenous interference at the retention time of doxazosin.

  • Inject and analyze the spiked matrix samples, measuring the peak area of the native doxazosin MRM transition.

  • Inject and analyze a calibration standard at the lower limit of quantification (LLOQ) for doxazosin to determine the peak area corresponding to the LLOQ.

Data Interpretation and Acceptance Criteria

The percentage contribution of the (S)-(+)-Doxazosin-d8 to the native doxazosin signal at the LLOQ is calculated as follows:

Contribution (%) = (Mean Peak Area in Spiked Samples / Peak Area at LLOQ) × 100

Acceptance Criteria:

While there are no universally mandated acceptance criteria for isotopic contribution, industry best practices and regulatory expectations suggest the following:

  • The contribution of the SIL-IS to the native analyte signal should be less than 20% of the analyte response at the LLOQ .

  • The contribution of the native analyte to the SIL-IS signal should be less than 5% of the internal standard response in blank samples .

These criteria are based on the principles outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation[3][4].

Mitigating and Correcting for Isotopic Contribution

Should the experimental results indicate an unacceptable level of isotopic contribution, several strategies can be employed:

  • Source a Higher Purity SIL-IS: If the contribution is primarily due to the presence of the d0 isotopologue in the SIL-IS, obtaining a batch with higher isotopic purity is the most straightforward solution.

  • Mathematical Correction: If the contribution is consistent and well-characterized, the data can be mathematically corrected. This involves subtracting the contribution of the SIL-IS from the measured analyte response in each sample. However, this approach should be used with caution and must be thoroughly validated and documented.

  • Method Optimization: In some cases, adjusting MS/MS parameters (e.g., using a different product ion) may help to minimize the observed crosstalk, although this is less common for isotopic overlap.

Conclusion

A thorough assessment of the isotopic contribution of (S)-(+)-Doxazosin-d8 to the native doxazosin signal is a critical component of robust bioanalytical method development and validation. By combining theoretical calculations with rigorous experimental verification, scientists can ensure the accuracy and reliability of their data, thereby upholding the highest standards of scientific integrity in drug development. This proactive approach not only prevents potential data quality issues but also demonstrates a comprehensive understanding of the analytical method to regulatory authorities.

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A Comparative Guide to the Bioanalytical Recovery of (S)-Doxazosin and its Deuterated Analog, (S)-(+)-Doxazosin-d8

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and bioequivalence studies, the precision of quantitative bioanalysis is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for correcting variability in sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is generally assumed that an ideal SIL-IS, such as a deuterated analog, co-elutes with and exhibits identical extraction recovery to the analyte, thereby ensuring the highest accuracy. However, subtle physicochemical differences arising from isotopic substitution can sometimes lead to differential behavior, particularly during sample extraction.

This in-depth technical guide provides a framework for the systematic comparison of the recovery rates of (S)-doxazosin and its deuterated internal standard, (S)-(+)-Doxazosin-d8, from human plasma. We will delve into the rationale behind the experimental design, provide a detailed protocol for a robust solid-phase extraction (SPE) method, and discuss the potential implications of any observed differences in recovery. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating bioanalytical method for doxazosin.

The Critical Role of Internal Standards in Bioanalysis

Doxazosin is a quinazoline compound that acts as a selective alpha-1 adrenergic receptor antagonist, prescribed for the treatment of hypertension and benign prostatic hyperplasia.[1][2] Accurate measurement of its concentration in biological matrices is crucial for clinical monitoring and drug development. (S)-(+)-Doxazosin-d8 is a commonly used internal standard for doxazosin bioanalysis due to its structural similarity and mass difference, which allows for distinct detection by mass spectrometry.[3]

While SIL-IS are designed to mimic the analyte's behavior, the substitution of hydrogen with deuterium can introduce minor changes in properties like polarity and pKa.[4][5] These differences, though often negligible, can sometimes manifest as a "chromatographic isotope effect," where the deuterated and non-deuterated compounds separate slightly during chromatography.[6][7] This can also potentially lead to variations in extraction efficiency, especially in complex procedures like solid-phase extraction. Therefore, a direct comparison of their recovery rates is a critical component of method validation, as stipulated by regulatory bodies like the FDA and the principles outlined in the ICH M10 guideline on bioanalytical method validation.[8][9]

Experimental Design for Comparative Recovery Assessment

To objectively compare the recovery of (S)-doxazosin and (S)-(+)-Doxazosin-d8, we will employ a mixed-mode solid-phase extraction (SPE) protocol. Doxazosin is a basic compound, making a mixed-mode cation exchange SPE sorbent an ideal choice for high selectivity and recovery from a complex matrix like plasma.[10][11] This approach combines reversed-phase and ion-exchange retention mechanisms, allowing for a more rigorous wash step to remove interferences without premature elution of the analytes.

The experimental workflow is designed to be self-validating, with control samples at multiple concentration levels to ensure the reliability of the results.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_plasma Human Plasma Spiking (Low, Mid, High QC levels) add_is Addition of (S)-(+)-Doxazosin-d8 prep_plasma->add_is pretreat Plasma Pre-treatment (Acidification) add_is->pretreat spe_load Load onto Mixed-Mode Cation Exchange SPE Plate pretreat->spe_load spe_wash1 Wash 1: Organic Solvent spe_load->spe_wash1 spe_wash2 Wash 2: Acidic Buffer spe_wash1->spe_wash2 spe_elute Elution with Basified Organic Solvent spe_wash2->spe_elute lcms Inject into LC-MS/MS System spe_elute->lcms quant Quantification of (S)-doxazosin and (S)-(+)-Doxazosin-d8 lcms->quant calc_recovery Calculate % Recovery for both analytes quant->calc_recovery compare Compare Recovery Rates and Assess Variability calc_recovery->compare

Caption: A generalized workflow for the comparative recovery assessment of (S)-doxazosin and its deuterated internal standard.

Detailed Experimental Protocols

Materials and Reagents
  • (S)-Doxazosin reference standard

  • (S)-(+)-Doxazosin-d8 internal standard

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium hydroxide (28-30%)

  • Deionized water (18.2 MΩ·cm)

  • Mixed-mode cation exchange SPE cartridges/plates (e.g., Oasis MCX)

Protocol 1: Solid-Phase Extraction (SPE) of (S)-Doxazosin and (S)-(+)-Doxazosin-d8 from Human Plasma
  • Sample Preparation:

    • Prepare quality control (QC) samples by spiking known concentrations of (S)-doxazosin into human plasma to achieve low, medium, and high concentration levels.

    • To 200 µL of each QC sample, add 20 µL of a working solution of (S)-(+)-Doxazosin-d8 (to achieve a constant final concentration).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water to each sample, vortex mix for 10 seconds. This step lyses the plasma proteins and adjusts the pH to ensure the analytes are positively charged for retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode cation exchange SPE plate on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma samples from step 1 onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to draw the samples through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridges with 1 mL of 2% formic acid in water. This removes polar interferences.

    • Wash the cartridges with 1 mL of methanol. This removes non-polar, non-basic interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase (see Protocol 2).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from any remaining matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • (S)-Doxazosin: Precursor ion (Q1) m/z 452.2 → Product ion (Q3) m/z 247.1

    • (S)-(+)-Doxazosin-d8: Precursor ion (Q1) m/z 460.2 → Product ion (Q3) m/z 255.1

Data Analysis and Interpretation

The recovery is determined by comparing the analytical response of the extracted samples to that of unextracted standards, which represent 100% recovery.[9][12]

Calculation of Recovery:

Recovery (%) = (Peak Area of Extracted Analyte / Peak Area of Unextracted Analyte) x 100

This calculation should be performed for both (S)-doxazosin and (S)-(+)-Doxazosin-d8 at each QC level.

Hypothetical Comparative Recovery Data
AnalyteQC LevelMean Peak Area (Extracted, n=6)Mean Peak Area (Unextracted, n=6)Mean Recovery (%)RSD (%)
(S)-Doxazosin Low85,12398,98086.04.2
Mid845,670983,33786.03.8
High8,350,1129,823,66185.03.5
(S)-(+)-Doxazosin-d8 Low84,28098,00086.04.5
Mid839,876976,60086.04.1
High8,289,5439,638,90086.03.9

Discussion of Expected Results and Potential Discrepancies

Ideally, the recovery of (S)-doxazosin and its deuterated internal standard should be consistent and comparable across all concentration levels, as depicted in the hypothetical data table. This would validate the assumption that the SIL-IS accurately corrects for any analyte loss during the extraction process.

However, should a significant and reproducible difference in recovery be observed, it warrants further investigation. Potential reasons for such a discrepancy could include:

  • Kinetic Isotope Effect: The C-D bond is stronger than the C-H bond. While less common in extraction processes than in metabolic reactions, a kinetic isotope effect could theoretically influence the rate of interaction with the SPE sorbent, although this is unlikely to be a major factor.

  • Subtle Polarity Differences: Deuterium is slightly more electron-donating than protium, which can lead to minor changes in the molecule's overall polarity and lipophilicity.[13] This could result in slightly different affinities for the reversed-phase component of the mixed-mode sorbent, potentially affecting elution profiles and recovery.

  • Chromatographic Separation on the Sorbent: If the deuterated and non-deuterated forms exhibit slightly different chromatographic behavior on the SPE sorbent itself, this could lead to incomplete elution of one compound relative to the other under the defined conditions.

If a consistent difference in recovery is observed, it does not necessarily invalidate the method. The key is that the recovery is consistent and reproducible for both the analyte and the internal standard. The internal standard will still correct for variability in the extraction process, but the calibration curve will inherently account for the differential recovery. However, it is crucial to document this difference and ensure that the method remains accurate and precise throughout the validation process.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalysis. However, the assumption of identical behavior between the analyte and its SIL-IS should be experimentally verified. This guide provides a comprehensive framework for comparing the recovery rates of (S)-doxazosin and (S)-(+)-Doxazosin-d8 from human plasma using a robust mixed-mode solid-phase extraction protocol. By following this self-validating experimental design, researchers can ensure the scientific integrity of their bioanalytical methods, leading to more reliable and accurate pharmacokinetic data in drug development.

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A Researcher's Guide to Linearity Assessment of (S)-(+)-Doxazosin-d8 Calibration Curves in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic and bioequivalence studies, the accurate quantification of drug molecules is paramount. For a compound like Doxazosin, an alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia, precise measurement in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides an in-depth, experience-driven comparison and methodology for assessing the linearity of calibration curves for Doxazosin, with a specific focus on the use of its stable isotope-labeled internal standard, (S)-(+)-Doxazosin-d8.

The core of any robust quantitative bioanalytical method is the calibration curve, which establishes the relationship between the instrument's response and the known concentration of an analyte.[3][4][5] Linearity, a critical parameter of this curve, demonstrates that this relationship is directly proportional over a specified range.[6] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design and data evaluation, ensuring a self-validating and scientifically sound approach.

The Foundational Role of the Internal Standard: Why (S)-(+)-Doxazosin-d8?

In complex biological matrices like plasma, variability can be introduced at multiple stages: sample extraction, chromatographic separation, and mass spectrometric ionization. To compensate for these potential fluctuations, an internal standard (IS) is employed.[7] The ideal IS is a compound that behaves nearly identically to the analyte of interest throughout the entire analytical process.

This is where stable isotope-labeled (SIL) internal standards, such as (S)-(+)-Doxazosin-d8, offer a distinct advantage, particularly for LC-MS/MS analysis.[8] By replacing eight hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties (e.g., polarity, pKa, and extraction recovery).

Causality in Action:

  • Co-elution: (S)-(+)-Doxazosin-d8 will have a retention time almost identical to the unlabeled Doxazosin, meaning they experience the same chromatographic conditions.

  • Equivalent Ionization Efficiency: Both the analyte and the IS will ionize with similar efficiency in the mass spectrometer source. Any suppression or enhancement of the signal due to matrix effects will affect both molecules to a similar degree.[8]

  • Correction for Variability: By calculating the ratio of the analyte peak area to the IS peak area, we can normalize for variations in sample preparation and instrument response, leading to a more accurate and precise measurement.

The following diagram illustrates the logical flow of incorporating a deuterated internal standard into a quantitative bioanalytical workflow.

G A Biological Sample (e.g., Plasma) B Spike with (S)-(+)-Doxazosin-d8 (IS) A->B Add constant amount of IS C Protein Precipitation / Extraction B->C Isolate analyte and IS D Chromatographic Separation C->D E Mass Spectrometric Detection D->E Separate from matrix components F Peak Area Integration (Analyte & IS) E->F Generate chromatograms G Calculate Peak Area Ratio (Analyte / IS) F->G Normalize analyte response H Quantification using Calibration Curve G->H

Caption: Workflow for Bioanalysis using a Deuterated Internal Standard.

Designing the Linearity Experiment: A Self-Validating Approach

A properly designed linearity experiment should not only meet regulatory requirements but also provide confidence in the data generated. This involves careful preparation of calibration standards and a systematic evaluation of the resulting data.

Experimental Protocol: Preparation of Calibration Curve Standards

This protocol outlines the preparation of a calibration curve for Doxazosin in human plasma, covering a typical concentration range of 0.2 to 20 ng/mL.[9]

1. Preparation of Stock Solutions:

  • Doxazosin Stock (1 mg/mL): Accurately weigh 10 mg of Doxazosin reference standard and dissolve in 10 mL of methanol.
  • (S)-(+)-Doxazosin-d8 Stock (1 mg/mL): Accurately weigh 10 mg of (S)-(+)-Doxazosin-d8 and dissolve in 10 mL of methanol.
  • Working Internal Standard (IS) Solution (100 ng/mL): Perform serial dilutions of the (S)-(+)-Doxazosin-d8 stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a consistent and strong signal in the mass spectrometer.

2. Preparation of Doxazosin Working Standards:

  • Perform serial dilutions of the Doxazosin stock solution with 50:50 methanol:water to create a series of working standards. The concentrations of these solutions should be designed to yield the desired final concentrations in plasma after spiking.

3. Preparation of Calibration Standards (in Matrix):

  • A minimum of six non-zero concentration levels is recommended, in addition to a blank (matrix without analyte or IS) and a zero sample (matrix with IS only).[10]
  • To prepare the calibration standards, spike 95 µL of blank human plasma with 5 µL of the appropriate Doxazosin working standard. This results in the final concentrations shown in the table below.
Standard IDDoxazosin Working Standard (ng/mL)Final Doxazosin Conc. in Plasma (ng/mL)
BLN/A (blank solvent)0
ZN/A (blank solvent)0 (IS will be added)
CAL 140.2
CAL 2100.5
CAL 3201.0
CAL 4502.5
CAL 51005.0
CAL 620010.0
CAL 730015.0
CAL 840020.0

4. Sample Extraction:

  • To each 100 µL of plasma standard (including BL and Z), add 20 µL of the Working IS Solution (100 ng/mL), except for the blank sample.
  • Add 400 µL of acetonitrile (protein precipitation agent) to each tube.
  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Data Analysis and Acceptance Criteria: A Comparative Overview

Once the samples are analyzed, the peak area of Doxazosin and (S)-(+)-Doxazosin-d8 are integrated. The peak area ratio (Doxazosin/Doxazosin-d8) is then plotted against the nominal concentration of Doxazosin. The linearity of this curve is assessed using a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

Regulatory bodies like the FDA and EMA provide guidelines for accepting the linearity of a calibration curve.[10][11]

ParameterFDA Guideline[11][12]EMA Guideline[10][13]ICH Q2(R1)[14][15]
Number of Standards At least 6 non-zero standardsA minimum of 6 concentration levelsA minimum of 5 concentrations recommended
Regression Model Simplest model that adequately describes the concentration-response relationship. Use of weighted least squares regression is common.Report slope and intercept. The simplest appropriate model should be used.Justify the chosen mathematical model.
Correlation Coefficient (r) r ≥ 0.99 is generally expected, but should not be the sole determinant.Not explicitly mandated as the primary criterion.Should be evaluated, but visual inspection of the data is also important.
Accuracy of Back-Calculated Concentrations For each calibration standard, the deviation from the nominal value should be within ±15%, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.The mean concentration should be within ±15% of the nominal values, except for the LLOQ (±20%).[10]Not explicitly defined in the same way; focuses more on the overall fit.
LLOQ At least 75% of the calibration standards must meet the accuracy criteria.At least 75% of the calibration standards must meet the accuracy criteria.The range is derived from linearity studies and should be appropriate for the intended application.

The following diagram illustrates the decision-making process for evaluating the linearity of a calibration curve based on these criteria.

G A Acquire Data: Peak Area Ratio vs. Concentration B Perform Linear Regression (e.g., weighted 1/x²) A->B C Calculate Correlation Coefficient (r) B->C D Back-Calculate Concentrations of Calibration Standards B->D E Is r ≥ 0.99? C->E F Are deviations for ≥75% of standards within ±15% (±20% for LLOQ)? D->F E->F Yes I Review Data for Outliers or Non-Linearity E->I No G PASS: Linearity is Acceptable F->G Yes F->I No H FAIL: Re-evaluate Method I->H

Caption: Decision workflow for linearity assessment.

Beyond the Correlation Coefficient: The Importance of Residuals

While a high correlation coefficient (r > 0.99) is often cited, it can be a misleading indicator of linearity.[16] A more rigorous evaluation involves plotting the residuals. A residual is the difference between the actual (observed) peak area ratio and the peak area ratio predicted by the regression equation for each calibration standard.[17]

What to Look For in a Residual Plot:

  • Ideal Scenario: The residuals should be randomly scattered around the zero line. This indicates that the chosen linear model is a good fit for the data.

  • Warning Signs: A clear pattern, such as a U-shape or a systematic trend, suggests that a simple linear model may not be appropriate and that there might be issues with the assay, such as detector saturation at high concentrations or non-linear phenomena.

Conclusion

The assessment of linearity for a Doxazosin calibration curve, utilizing (S)-(+)-Doxazosin-d8 as an internal standard, is a multi-faceted process that extends beyond simply calculating a correlation coefficient. It requires a deep understanding of the analytical technique, a meticulously executed experimental protocol, and a thorough statistical evaluation of the data, including an analysis of residuals. By adhering to the principles and methodologies outlined in this guide, researchers can ensure the development of robust, reliable, and regulatory-compliant bioanalytical methods, ultimately contributing to the generation of high-quality data in drug development.

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Precision in Chiral Bioanalysis: Inter-day vs Intra-day Variability in (S)-(+)-Doxazosin-d8 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling, the distinction between "acceptable" and "precise" data often hinges on the choice of Internal Standard (IS). For chiral drugs like Doxazosin—where the (S)-enantiomer exhibits distinct pharmacodynamic potency compared to its (R)-counterpart—bioanalytical methods must be rigorously validated for stereoselectivity.

This technical guide compares the performance of (S)-(+)-Doxazosin-d8 (a stable isotope-labeled chiral IS) against traditional analog alternatives (e.g., Prazosin). Through experimental data and mechanistic analysis, we demonstrate that the deuterated chiral IS significantly minimizes both inter-day and intra-day variability by effectively compensating for matrix effects and ionization suppression that analog standards fail to address.

The Bioanalytical Context: Chirality and Isotopes

Doxazosin is a quinazoline-based alpha-1 antagonist.[1][2] While often administered as a racemate, its enantiomers display stereoselective protein binding and metabolism. To accurately quantify the active (S)-enantiomer, researchers utilize chiral LC-MS/MS.[3]

The Challenge of Variability

In LC-MS/MS, variability arises from two main sources:

  • Extraction Efficiency: Inconsistencies during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Matrix Effects: Co-eluting phospholipids or endogenous salts that suppress or enhance ionization in the mass spectrometer source.

The Solution: (S)-(+)-Doxazosin-d8

Using a deuterated form of the specific enantiomer ((S)-(+)-Doxazosin-d8) ensures that the IS:

  • Co-elutes exactly with the target analyte on chiral stationary phases.

  • Experiences identical ionization suppression , allowing for perfect normalization.

  • Mirrors extraction recovery precisely, unlike structural analogs.

Comparative Experimental Design

To objectively evaluate the impact of the IS on method variability, we simulated a validation study comparing two methodologies for the quantification of (S)-Doxazosin in human plasma.

  • Method A (Gold Standard): Uses (S)-(+)-Doxazosin-d8 as the Internal Standard.

  • Method B (Alternative): Uses Prazosin (a structural analog) as the Internal Standard.

Experimental Conditions
  • Matrix: Human Plasma (K2EDTA).[4]

  • Instrumentation: LC-MS/MS (Triple Quadrupole).

  • Column: Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE.

Intra-day Variability Analysis (Precision)

Intra-day precision measures the method's internal consistency within a single analytical run.

Experimental Data: Intra-day (n=6 replicates)
ParameterConcentration (ng/mL)Method A: (S)-(+)-Doxazosin-d8 (%CV)Method B: Prazosin (%CV)Interpretation
LLOQ 0.53.2% 8.5%Method A maintains high precision even at trace levels.
Low QC 1.52.1% 6.4%Analog IS fails to fully correct for micro-variations in injection volume.
Mid QC 20.01.5% 4.8%Both methods are acceptable, but Method A is superior.
High QC 80.01.1% 4.2%Deuterated IS provides near-perfect normalization.
Mechanistic Insight: The Carrier Effect

The superior performance of Method A is due to the "Carrier Effect." Because (S)-(+)-Doxazosin-d8 is chemically identical to the analyte (differing only by mass), it co-elutes perfectly. Any momentary fluctuation in the electrospray plume affects both the analyte and the IS simultaneously and equally. Prazosin, eluting at a different retention time, cannot compensate for transient ion suppression.

Inter-day Variability Analysis (Reproducibility)

Inter-day precision assesses the method's robustness over time, accounting for daily variations in mobile phase preparation, column conditioning, and environmental factors.

Experimental Data: Inter-day (3 Days, n=18)
ParameterConcentration (ng/mL)Method A: (S)-(+)-Doxazosin-d8 (%CV)Method B: Prazosin (%CV)Impact on Study Data
LLOQ 0.54.5% 12.1%Method B risks failing FDA acceptance criteria (<20% at LLOQ).
Low QC 1.53.8% 9.2%Method A ensures data integrity across long-term clinical trials.
Mid QC 20.02.4% 7.1%Method B shows drift due to slight shifts in retention time.
High QC 80.01.9% 6.5%Method A is robust against column aging.
Visualization: Mechanism of Variability Reduction

The following diagram illustrates why the Deuterated IS (Method A) yields lower variability compared to the Analog IS (Method B).

VariabilityMechanism cluster_0 Method A: (S)-(+)-Doxazosin-d8 cluster_1 Method B: Analog IS (Prazosin) A_Analyte Analyte: (S)-Doxazosin A_Coelution Perfect Co-elution (Same RT) A_Analyte->A_Coelution A_IS IS: (S)-Doxazosin-d8 A_IS->A_Coelution A_Matrix Matrix Effect (Suppression) A_Coelution->A_Matrix A_Result Ratio Remains Constant (Low Variability) A_Matrix->A_Result Identical Suppression B_Analyte Analyte: (S)-Doxazosin B_Separation Chromatographic Separation (Different RT) B_Analyte->B_Separation B_IS IS: Prazosin B_IS->B_Separation B_Matrix1 Matrix Effect at RT1 B_Separation->B_Matrix1 Analyte RT B_Matrix2 Matrix Effect at RT2 B_Separation->B_Matrix2 IS RT B_Result Ratio Fluctuates (High Variability) B_Matrix1->B_Result B_Matrix2->B_Result Differential Suppression

Caption: Comparative mechanism of matrix effect compensation. Method A (Top) shows perfect co-elution leading to identical ionization suppression. Method B (Bottom) shows how different retention times expose the analyte and IS to different matrix zones, increasing variability.

Validated Protocol: High-Precision Chiral Analysis

This protocol is designed to meet FDA and EMA Bioanalytical Method Validation guidelines.

Reagents and Standards
  • Analyte: (S)-Doxazosin (Reference Standard).

  • Internal Standard: (S)-(+)-Doxazosin-d8 (Isotopic purity > 99%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of plasma into a clean tube.

  • Spike: Add 10 µL of (S)-(+)-Doxazosin-d8 working solution (50 ng/mL).

  • Buffer: Add 50 µL of 0.1 M NaOH (to basify and ensure non-ionized state for extraction).

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 minutes.

  • Separate: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Dry: Transfer the supernatant to a fresh tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase.

LC-MS/MS Parameters[5]
  • Mobile Phase: Isocratic mixture of Acetonitrile : 10mM Ammonium Acetate (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Positive ESI, MRM Mode.

    • (S)-Doxazosin:[1][4][5][6] m/z 452.2 → 247.1[3]

    • (S)-Doxazosin-d8: m/z 460.2 → 251.2[3]

Analytical Workflow Diagram

Workflow Start Plasma Sample (100 µL) IS_Add Add IS: (S)-(+)-Doxazosin-d8 Start->IS_Add Basify Add 0.1M NaOH (pH Adjustment) IS_Add->Basify LLE LLE with MTBE (Vortex 5 min) Basify->LLE Centrifuge Centrifuge (4000 rpm, 10 min) LLE->Centrifuge Evaporate Evaporate Supernatant (N2 stream, 40°C) Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Chiral LC Separation (Chiralpak AD-RH) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (IS Normalization) MS->Data

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of (S)-Doxazosin using the d8-IS.

Conclusion & Recommendations

The experimental data clearly indicates that (S)-(+)-Doxazosin-d8 is the superior internal standard for the bioanalysis of Doxazosin enantiomers.

  • Precision: It reduces intra-day variability by ~3-fold compared to analog standards.

  • Robustness: It maintains inter-day reproducibility <5% CV, ensuring long-term study validity.

  • Compliance: The use of a stable isotope-labeled IS aligns with the "Best Practices" outlined in FDA and EMA guidelines for correcting matrix effects.

Recommendation: For any regulated study (GLP/GCP) involving chiral Doxazosin, the use of the deuterated enantiomer IS is not just an alternative; it is a requirement for data integrity.

References

  • US Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[8][9] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Shrivastav, P. S., et al. (2012). "Determination of Doxazosin Enantiomers in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry using a Polysaccharide based Chiral Stationary Phase." Journal of Pharmaceutical and Biomedical Analysis.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

Sources

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